molecular formula C8H9N3S B1300077 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine CAS No. 56891-66-8

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B1300077
CAS No.: 56891-66-8
M. Wt: 179.24 g/mol
InChI Key: YIHZHHMMABBXRE-UHFFFAOYSA-N
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Description

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZHHMMABBXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362785
Record name 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56891-66-8
Record name 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine
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Record name 4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-amine
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Foundational & Exploratory

In-depth Technical Guide: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS 56891-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols and specific biological activity data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, is limited. This guide synthesizes available data for the broader isothiazolo[5,4-b]pyridine scaffold and structurally related compounds to provide a comprehensive technical overview. Information pertaining to analogous compounds is explicitly noted.

Core Compound Summary

This compound is a heterocyclic compound featuring a fused isothiazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry, primarily as a key intermediate in the development of kinase inhibitors for targeted cancer therapies. The structural arrangement of the isothiazolopyridine core is believed to facilitate binding to the active sites of various protein kinases.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 56891-66-8-
Molecular Formula C₈H₉N₃S-
Molecular Weight 179.24 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from related compounds
Predicted LogP 1.27ChemDraw Prediction
Predicted pKa Acidic: ~11.5, Basic: ~3.8ChemDraw Prediction

Table 2: Spectroscopic Data Interpretation (Predicted)

TechniqueExpected Features
¹H NMR Signals corresponding to two distinct methyl groups on the pyridine ring, an aromatic proton on the pyridine ring, and protons of the primary amine group. Chemical shifts will be influenced by the heterocyclic system.
¹³C NMR Resonances for eight distinct carbon atoms, including two methyl carbons, five aromatic/heteroaromatic carbons, and one carbon of the C-NH₂ group.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine, C=N and C=C stretching from the fused aromatic rings, and C-S stretching from the isothiazole ring.
Mass Spectrometry A molecular ion peak (M+) corresponding to the exact mass of the compound. Fragmentation patterns would be indicative of the fused heterocyclic structure.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be inferred from general methods for preparing 3-aminoisothiazolo[5,4-b]pyridines. A common strategy involves the cyclization of a suitably substituted pyridine precursor.

Representative Synthetic Protocol (Inferred)

This protocol is a generalized procedure based on the synthesis of similar isothiazolo[5,4-b]pyridine systems.

Objective: To synthesize this compound.

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Sodium hydrosulfide (NaSH)

  • Ammonia (aqueous solution)

  • Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Pyridine (as solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Thionation of the Nitrile:

    • Dissolve 2-Chloro-4,6-dimethylnicotinonitrile in a suitable solvent such as ethanol.

    • Add a solution of sodium hydrosulfide in ethanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • The intermediate 2-chloro-4,6-dimethylpyridine-3-carbothioamide is formed.

  • Amination and Cyclization:

    • To the reaction mixture containing the thioamide, add an excess of aqueous ammonia.

    • Heat the mixture to reflux and stir for several hours. This step substitutes the chloro group with an amino group and facilitates the initial steps of cyclization.

  • Oxidative Cyclization:

    • Cool the reaction mixture to room temperature.

    • Slowly add hydrogen peroxide solution dropwise. This acts as an oxidizing agent to facilitate the S-N bond formation and closure of the isothiazole ring.

    • Monitor the reaction by TLC. The reaction may be exothermic and require cooling.

  • Work-up and Purification:

    • Once the reaction is complete, quench any excess hydrogen peroxide.

    • Neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Generalized Synthetic Workflow

G A 2-Chloro-4,6-dimethylnicotinonitrile B 2-Chloro-4,6-dimethylpyridine-3-carbothioamide A->B  NaSH, Ethanol C 2-Amino-4,6-dimethylpyridine-3-carbothioamide B->C  Aqueous Ammonia, Reflux D This compound C->D  H₂O₂, Pyridine

Caption: A plausible synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Direct biological data for this compound is not available in the public domain. However, the broader class of isothiazolopyridines and the structurally similar thiazolo[5,4-b]pyridines are recognized as potent inhibitors of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Derivatives of the isothiazolo[5,4-b]pyridine scaffold have shown inhibitory activity against kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K) .

Table 3: Representative Kinase Inhibitory Activity of Analogous Scaffolds

Compound ClassTarget KinaseIC₅₀ / GI₅₀Cell LineReference
Thiazolo[5,4-b]pyridine Derivativesc-KIT (wild-type)0.14 - 9.87 µM-[1]
Thiazolo[5,4-b]pyridine Derivativesc-KIT (V560G/D816V mutant)4.77 µM-[1]
Thiazolo[5,4-b]pyridine DerivativesPI3Kα3.6 nM-[2]
Thiazolo[5,4-b]pyridine DerivativesGIST-T1 (c-KIT mutation)0.02 µM (GI₅₀)GIST-T1[1]

Note: The data in this table is for derivatives of the related thiazolo[5,4-b]pyridine scaffold and is presented to illustrate the potential biological activity of this class of compounds.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a target kinase, based on methodologies reported for analogous compounds.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., c-KIT).

Materials:

  • Recombinant human kinase (e.g., c-KIT)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the recombinant kinase and the substrate peptide.

    • Incubate for a short period at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways

Compounds based on the isothiazolo[5,4-b]pyridine scaffold are anticipated to function by inhibiting ATP binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Diagram 2: Generalized Kinase Inhibitor Signaling Pathway

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase (e.g., c-KIT) A->B Binds C Kinase Domain (ATP Binding Pocket) B->C Activates D Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) C->D Phosphorylates E Cell Proliferation, Survival, Angiogenesis D->E Promotes F 4,6-Dimethylisothiazolo- [5,4-b]pyridin-3-amine F->C Inhibits ATP Binding G ATP G->C Binds

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an ATP-competitive inhibitor.

Conclusion

This compound is a valuable heterocyclic building block, particularly for the synthesis of kinase inhibitors. While specific data on the compound itself is scarce, the broader isothiazolopyridine and thiazolopyridine families have demonstrated significant potential in targeting key oncogenic signaling pathways. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its derivatives is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide, derived from closely related structures, provide a solid foundation for such research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS: 56891-66-8). Due to the limited availability of experimental data in public literature, this document combines known molecular identifiers, computationally predicted values, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of this molecule and its analogues for potential therapeutic applications. Mandatory visualizations of experimental and conceptual workflows are included to aid in research planning and execution.

Core Physicochemical Properties

A summary of the known and predicted physicochemical data for this compound is presented below. It is critical to note that many of these properties have not been experimentally determined and are based on computational predictions. For definitive values, experimental validation is strongly recommended.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 56891-66-8-
Molecular Formula C₈H₉N₃S--INVALID-LINK--
Molecular Weight 179.24 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point Data not availableExperimental determination required
Boiling Point Data not availableExperimental determination required
Aqueous Solubility Data not availableExperimental determination required
pKa (most basic) Data not availableExperimental determination required
logP (XLogP3) 2.0--INVALID-LINK-- (Predicted)

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The packed capillary tube is placed into the heating block of the apparatus. b. The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded.

  • Reporting: The melting point is reported as a range from the onset to the completion temperature. A narrow range typically indicates high purity.

Boiling Point Determination (Micro-Reflux Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, for small sample volumes.

Methodology:

  • Sample Preparation: Approximately 0.5 mL of liquid this compound is placed in a small test tube or reaction vial containing a boiling chip.

  • Apparatus: A heating block or oil bath, a small test tube, a thermometer, and a micro-condenser.

  • Procedure: a. The test tube is placed in the heating block. b. A thermometer is positioned with its bulb just above the surface of the liquid. c. The sample is heated gently until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the test tube. d. The temperature is recorded when the reflux ring stabilizes between the liquid surface and the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.

  • Correction: If the determination is performed at a pressure other than 760 mmHg, a pressure nomograph should be used to correct the boiling point to standard pressure.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer, considered the "gold standard" for solubility measurement.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: a. A calibration curve is prepared using known concentrations of the compound in the same buffer/cosolvent system. b. The concentration of the compound in the clear filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reporting: The solubility is reported in units of µg/mL or µM.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound by measuring pH changes upon the addition of a titrant.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.

  • Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator or a manual burette. The system is maintained under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.

  • Procedure: a. The solution is first acidified with a standard solution of HCl to protonate all basic sites. b. The solution is then titrated with a standardized solution of NaOH, added in small, precise increments. c. The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: a. A titration curve (pH vs. volume of titrant added) is plotted. b. The equivalence point(s) are identified from the inflection point(s) of the curve. c. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.

  • Reporting: The pKa value(s) corresponding to the ionizable group(s) are reported. For this compound, the basicity of the amino group and the pyridine nitrogen are of primary interest.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the characterization and initial screening of this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Availability cluster_properties Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification of Compound Purity Purity Assessment (NMR, LC-MS) Synthesis->Purity MP Melting Point (Capillary Method) Purity->MP BP Boiling Point (Micro-Reflux) Purity->BP Sol Aqueous Solubility (Shake-Flask) Purity->Sol pKa pKa (Potentiometric Titration) Purity->pKa logP logP/logD (Shake-Flask or HPLC) Purity->logP Data Compile & Analyze Data MP->Data BP->Data Sol->Data pKa->Data logP->Data Report Technical Report Data->Report

Workflow for Physicochemical Property Determination

G Conceptual Workflow for Initial Biological Screening cluster_start Initiation cluster_screening Primary Screening cluster_validation Hit Validation cluster_evaluation Lead Progression Compound Test Compound: 4,6-Dimethylisothiazolo [5,4-b]pyridin-3-amine Target Hypothesis-driven Target Selection (e.g., Kinase Panel) Compound->Target Phenotypic Phenotypic Screening (e.g., Anti-proliferative Assay) Compound->Phenotypic DoseResponse Dose-Response Curve (IC50/EC50 Determination) Target->DoseResponse Phenotypic->DoseResponse Selectivity Target Selectivity/ Counter-Screening DoseResponse->Selectivity ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Selectivity->ADME GoNoGo Go/No-Go Decision for Lead Optimization ADME->GoNoGo

Conceptual Workflow for Initial Biological Screening

An In-depth Technical Guide on the Structure Elucidation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a heterocyclic amine with the chemical formula C₈H₉N₃S, represents a significant scaffold in medicinal chemistry.[1][2] This document provides a comprehensive technical guide to its structure elucidation, outlining the necessary spectroscopic and analytical techniques. While specific experimental data for this compound is not widely published, this guide presents the expected analytical results based on its known structure and data from closely related analogues. Furthermore, it details a plausible synthetic route and discusses the potential biological significance of this class of compounds, particularly as kinase inhibitors.

Molecular Structure and Properties

The foundational step in the structure elucidation of any compound is the confirmation of its molecular formula and weight. For this compound, these properties are well-established.

PropertyValueReference
CAS Number56891-66-8[1][2]
Molecular FormulaC₈H₉N₃S[1]
Molecular Weight179.24 g/mol [1]

The structure, characterized by a fused isothiazole and pyridine ring system with two methyl groups and an amine substituent, is depicted below.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from methodologies reported for analogous isothiazolo[5,4-b]pyridine derivatives. A potential starting material would be a suitably substituted diaminopyridine.

Experimental Protocol: Proposed Synthesis
  • Starting Material: 2,6-Diamino-3,5-dimethylpyridine.

  • Step 1: Thiolation. The starting diamine is reacted with a sulfurizing agent, such as Lawesson's reagent, in an appropriate solvent like toluene or xylene under reflux conditions. This step introduces the sulfur atom required for the isothiazole ring formation.

  • Step 2: Oxidative Cyclization. The resulting thioamide intermediate is then subjected to oxidative cyclization. This can be achieved using an oxidizing agent like iodine in the presence of a base (e.g., pyridine or triethylamine) or exposure to air in a suitable solvent.

  • Purification. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure this compound.

G Start 2,6-Diamino-3,5-dimethylpyridine Step1 Thiolation (Lawesson's Reagent) Start->Step1 Intermediate Thioamide Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., I₂, Pyridine) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Purification->NMR Elucidation Final Structure Elucidation MS->Elucidation IR->Elucidation NMR->Elucidation

Caption: Logical workflow for the structure elucidation of the target compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Data:

ParameterExpected Value
Ionization ModeESI+
Calculated m/z for [M+H]⁺180.0590
Observed m/z for [M+H]⁺Within 5 ppm of calculated value
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3250 (two bands)
C-H stretch (aromatic/aliphatic)3100-2850
C=N/C=C stretch (aromatic rings)1650-1450
N-H bend (amine)1650-1580
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

Experimental Protocol:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments should be performed.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5s1HAromatic H (pyridine ring)
~5.0-6.0br s2H-NH₂
~2.5s3H-CH₃
~2.4s3H-CH₃

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160-170C (isothiazole ring)
~150-160C (pyridine ring)
~140-150C (pyridine ring)
~120-130C (pyridine ring)
~110-120C (isothiazole ring)
~100-110C (pyridine ring)
~20-25-CH₃
~15-20-CH₃

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity data reported for this compound, the broader class of isothiazolopyridine and thiazolo[5,4-b]pyridine derivatives has shown promise as anticancer agents and kinase inhibitors.[3] For instance, related thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of kinases such as c-KIT.[3]

Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to mutations in kinases. Inhibitors of these kinases can block downstream signaling and induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., c-KIT) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->RTK

Caption: Hypothetical signaling pathway inhibition by the target compound.

Conclusion

The structure elucidation of this compound is a systematic process that integrates synthetic chemistry with advanced spectroscopic techniques. While publicly available experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the analysis of related compounds. The isothiazolo[5,4-b]pyridine scaffold continues to be an area of active research in drug discovery, and a thorough understanding of the structure and properties of its derivatives is paramount for the development of novel therapeutic agents.

References

The Ascendant Therapeutic Potential of Isothiazolopyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolopyridine scaffold, a heterocyclic aromatic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogues of this core structure have shown significant promise in oncology, bacteriology, and the inhibition of key enzymatic pathways. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into isothiazolopyridine and its closely related analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Synthesis of the Isothiazolopyridine Core

The synthesis of isothiazolopyridine analogues is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. Several synthetic strategies have been developed to construct the isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine ring systems.

A common and effective method for preparing thiazolo[5,4-b]pyridine analogues commences with a commercially available and inexpensive starting material, such as 2,4-dichloro-3-nitropyridine.[1] A typical synthetic route involves a seven-step process that is both straightforward and manageable, yielding the desired products in moderate to good yields.[1] Key transformations in this sequence can include selective substitution with nucleophiles like morpholine, followed by the formation of the thiazole ring.[1] Further modifications, such as copper bromide-mediated bromination and subsequent Suzuki coupling reactions with various aryl borates, allow for the introduction of diverse substituents onto the heterocyclic core.[1]

An alternative one-step synthesis for thiazolo[5,4-b]pyridines has also been developed, which involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. This method is particularly useful for generating a wide array of 6-nitrothiazolo[5,4-b]pyridine derivatives with various substituents at the 2-position, including alkyl, aryl, heteroaryl, and amine groups.

The synthesis of isothiazolo[5,4-b]pyridines can be achieved through different approaches, for instance, by the cleavage of the N–O bond in isoxazolopyridine-4-thiols, which yields hydroxy derivatives. These intermediates can then be converted to functionalized isothiazolo[5,4-b]pyridines.

II. Biological Activity: A Quantitative Perspective

Isothiazolopyridine analogues have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isothiazolopyridine and Thiazolopyridine Analogues
Compound IDAnalogue TypeCell LineAssayEndpointValue (µM)Reference
Derivative with 2-hydroxypropylene spacerIsothiazolo[5,4-b]pyridineVariousNot SpecifiedGI50~20[2]
Derivative with methylene spacerIsothiazolo[5,4-b]pyridineVariousNot SpecifiedGI50>20[2]
6r Thiazolo[5,4-b]pyridineGIST-T1ProliferationGI50<0.02[3]
Imatinib (Reference) -GIST-T1ProliferationGI500.02[3]
7h Thiazolo[5,4-b]pyridineGIST-T1ProliferationGI500.03[3]
AV25R ThiazolopyridineRS4;11Metabolic Activity-Significant decrease at 10 µM[4]
Compound 35 Thiazolopyrimidine60 cell linesNCI ScreeningGI501.07[5]
Compound 35 Thiazolopyrimidine60 cell linesNCI ScreeningTGI6.61[5]
Compound 35 Thiazolopyrimidine60 cell linesNCI ScreeningLC5034.7[5]
Table 2: Antibacterial Activity of Isothiazolopyridine Analogues
Compound IDAnalogue TypeMicroorganismEndpointValue (µg/mL)Reference
13a IsothiazolopyridineMycobacterium tuberculosis H37RvMIC6.25[6]
9 IsothiazolopyridineMycobacterium fortuitum PCM 672MIC90<1[6]
12d IsothiazolopyridinePropionibacterium acnes PCM 2400MIC90<1[6]
Table 3: Enzyme Inhibitory Activity of Isothiazolopyridine and Related Analogues
Compound IDAnalogue TypeEnzyme TargetEndpointValue (µM)Reference
6r Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V double mutant)IC504.77[3]
Pyrrolopyridine-based thiazolotriazoles (Analog 3) Thiazolotriazoleα-amylaseIC5017.65[7]
Pyrrolopyridine-based thiazolotriazoles (Analog 3) Thiazolotriazoleα-glucosidaseIC5018.15[7]
Acarbose (Reference) -α-amylaseIC5011.98[7]
Acarbose (Reference) -α-glucosidaseIC5012.79[7]

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of biological activity. The following sections provide methodologies for key assays cited in the context of isothiazolopyridine research.

A. MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[3]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Isothiazolopyridine analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[3]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[3]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Add Isothiazolopyridine Analogues A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

MTT Assay Experimental Workflow.
B. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Compound Dilution: The isothiazolopyridine analogues are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., approximately 1-2 x 10⁸ CFU/mL adjusted to a 0.5 McFarland standard). A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[3][8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]

MIC_Determination_Workflow A Serial Dilution of Compound in Broth B Inoculate with Microbial Suspension A->B C Incubate (e.g., 18-24h) B->C D Observe for Turbidity C->D E Determine Lowest Concentration with No Growth (MIC) D->E DNA_Gyrase_Inhibition_Pathway cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition Relaxed DNA Relaxed DNA Enzyme-DNA Complex Enzyme-DNA Complex Relaxed DNA->Enzyme-DNA Complex ATP Hydrolysis Supercoiled DNA Supercoiled DNA Enzyme-DNA Complex->Supercoiled DNA ATP Hydrolysis Inhibited Supercoiling Inhibited Supercoiling Isothiazolopyridine Analogue Isothiazolopyridine Analogue Isothiazolopyridine Analogue->Enzyme-DNA Complex Inhibits Isothiazolopyridine Analogue->Inhibited Supercoiling Results in Kinase_Signaling_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylation Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Transcription, Proliferation, Survival Isothiazolopyridine Analogue Isothiazolopyridine Analogue Isothiazolopyridine Analogue->RTK Inhibits Kinase Activity

References

The Emerging Therapeutic Potential of Isothiazolo[5,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, consolidating the current understanding of the synthesis, pharmacological properties, and therapeutic applications of this versatile heterocyclic system. We will explore the diverse range of biological targets, including protein kinases and viral proteins, and delve into the structure-activity relationships that govern the potency and selectivity of these derivatives. This guide aims to be a comprehensive resource, offering not only a thorough literature review but also actionable insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on the isothiazolo[5,4-b]pyridine core.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold - A Rising Star in Medicinal Chemistry

The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery. This unique arrangement of nitrogen and sulfur atoms within a fused aromatic system imparts favorable physicochemical properties, including metabolic stability and the ability to engage in diverse non-covalent interactions with biological macromolecules.

Historically, research into isothiazole-containing compounds has revealed a wide array of biological activities. The incorporation of the pyridine ring, a common motif in numerous approved drugs, further enhances the drug-like properties of the resulting fused system. This guide will provide a comprehensive overview of the synthetic strategies employed to access this scaffold, the diverse biological activities exhibited by its derivatives, and the promising future directions for their therapeutic application.

Synthetic Strategies: Accessing the Isothiazolo[5,4-b]pyridine Core

The synthesis of the isothiazolo[5,4-b]pyridine core and its derivatives has been approached through several key strategies. The choice of synthetic route is often dictated by the desired substitution pattern on both the isothiazole and pyridine rings, allowing for the systematic exploration of structure-activity relationships (SAR).

Construction of the Fused Ring System

One common approach involves the construction of the isothiazole ring onto a pre-existing pyridine precursor. For instance, the reaction of a substituted aminopyridine with a sulfur-containing reagent can lead to the formation of the fused isothiazole ring.

A notable synthetic route involves the cleavage of the N-O bond in isoxazolopyridine-4-thiols, which affords hydroxy derivatives that can be further functionalized.[1] This method provides a versatile entry point to various substituted isothiazolo[5,4-b]pyridines. Another strategy employs the nucleophilic displacement of a chlorine atom in 4-chloroisothiazolo[5,4-b]pyridines with various amino compounds to generate a library of 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates.[2]

Traditional methods for the synthesis of these compounds sometimes require high temperatures.[2] However, more recent advancements have focused on developing more sustainable and efficient methods.[2]

General Experimental Protocol for Synthesis

Below is a generalized, step-by-step protocol for the synthesis of a substituted isothiazolo[5,4-b]pyridine derivative, based on common methodologies found in the literature.

Protocol: Synthesis of Ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates [2]

  • Starting Material: Ethyl 4-chloroisothiazolo[5,4-b]pyridine-5-carboxylate.

  • Reaction: To a solution of the starting material in a suitable solvent (e.g., ethanol, DMF), add an excess of the desired amine.

  • Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 4-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Isothiazolo[5,4-b]pyridine derivatives have demonstrated a wide spectrum of biological activities, with significant potential in oncology, virology, and anti-inflammatory applications.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isothiazolo[5,4-b]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[3]

  • Mechanism of Action: A primary mechanism of their anticancer effect is the inhibition of protein kinases that are crucial for cancer cell growth and survival.

The closely related thiazolo[5,4-b]pyridine scaffold has been instrumental in the discovery of potent inhibitors of several kinases implicated in cancer.[4] This provides a strong rationale for exploring isothiazolo[5,4-b]pyridines as kinase inhibitors.

  • c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[5] Notably, some of these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutants.[5]

  • PI3K Inhibition: Novel thiazolo[5,4-b]pyridine analogues have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting IC50 values in the nanomolar range.[6]

Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 19aPI3Kα3.6[6]
Compound 6rc-KIT (V560G/D816V)4770[5]

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_workflow In Vitro Kinase Assay Workflow Compound Library Compound Library Assay Plate Assay Plate Compound Library->Assay Plate Dispense Kinase Target Kinase Target Kinase Target->Assay Plate Add Detection Detection Assay Plate->Detection Incubate & Read Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Caption: A typical workflow for in vitro kinase inhibition assays.

Studies have shown that isothiazolo[5,4-b]pyridine derivatives can inhibit the growth of various tumor cell lines. For instance, two series of derivatives with a tertiary amine base center bridged by a methylene or 2-hydroxypropylene chain exhibited a broad spectrum of anticancer action.[3]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazolo[5,4-b]pyridine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits cell growth by 50%).

Antiviral Activity

Derivatives of the isomeric isothiazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses, including Hepatitis C virus (HCV) and Dengue virus.[2][7] This highlights the potential of the broader isothiazolopyridine class as a source of novel antiviral agents.

  • Mechanism of Action: By inhibiting GAK, these compounds interfere with the viral life cycle, specifically impacting viral entry and assembly.[2]

Diagram 2: GAK Inhibition and Antiviral Mechanism

G cluster_pathway GAK-Mediated Viral Life Cycle and Inhibition Virus Virus Host Cell Host Cell Virus->Host Cell Attachment Viral Entry Viral Entry Host Cell->Viral Entry Internalization (GAK-dependent) GAK GAK GAK->Viral Entry Viral Assembly Viral Assembly GAK->Viral Assembly Viral Entry->Viral Assembly Replication Isothiazolopyridine Isothiazolopyridine Isothiazolopyridine->GAK Inhibition

Caption: Inhibition of GAK by isothiazolopyridine derivatives disrupts viral entry and assembly.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of thiazolo[4,5-b]pyridines, a closely related scaffold. Several novel derivatives have demonstrated significant anti-inflammatory effects in in vivo models, with some compounds showing activity comparable to or exceeding that of the standard drug Ibuprofen.[8] This suggests that isothiazolo[5,4-b]pyridines may also possess valuable anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the potency and selectivity of isothiazolo[5,4-b]pyridine derivatives.

  • Anticancer Activity: For anticancer activity, studies have shown that the nature of the substituent at various positions on the isothiazolo[5,4-b]pyridine core significantly influences their potency. For example, derivatives with a 2-hydroxypropylene spacer showed notable anticancer action.[3]

  • Kinase Inhibition: In the case of thiazolo[5,4-b]pyridine-based kinase inhibitors, specific substitutions are critical for potent enzymatic inhibition. For PI3K inhibitors, a sulfonamide functionality and a pyridyl group attached to the core were found to be crucial.[6]

  • Antiviral Activity: For GAK inhibitors based on the isothiazolo[4,3-b]pyridine scaffold, modifications at positions 3 and 5 of the pyridine moiety have been extensively studied, leading to the discovery of derivatives with low nanomolar GAK binding affinity and antiviral activity.[7]

Future Perspectives and Conclusion

The isothiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this an exciting area for further research.

Future efforts should focus on:

  • Expanding the Biological Target Space: Investigating the potential of these derivatives against other therapeutic targets, including other kinase families, G-protein coupled receptors, and enzymes involved in inflammatory and neurodegenerative diseases.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds to guide further optimization.

  • Pharmacokinetic and In Vivo Efficacy Studies: Advancing the most promising lead compounds into preclinical and clinical development.

References

Spectroscopic and Synthetic Overview of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies relevant to 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. Due to the limited publicly available data for this specific compound, this document presents a comprehensive analysis of closely related analogs to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The isothiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR chemical shifts of related chloro-methyl-isothiazolo[5,4-b]pyridine derivatives are presented in Table 1. This data can be used to predict the spectral features of this compound. The methyl groups at positions 4 and 6 would likely appear as singlets, and the proton on the pyridine ring would be a singlet as well. The amino group protons would appear as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data of Related Chloro-methyl-isothiazolo[5,4-b]pyridines

CompoundChemical Shift (δ) in CDCl₃MultiplicityCoupling Constant (J) in HzAssignment
4-chloro-3-methylisothiazolo[5,4-b]pyridine2.97singlet-Me
7.34doublet5.05-H
8.58doublet5.06-H
6-chloro-3-methylisothiazolo[5,4-b]pyridine2.72singlet-Me
7.36doublet8.45-H
8.12doublet8.44-H

Data sourced from a study on the synthetic investigation of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of novel compounds. While experimental data for this compound is unavailable, the predicted monoisotopic mass and associated m/z values for common adducts are provided in Table 2.

Table 2: Predicted Mass Spectrometry Data for C₈H₉N₃S

AdductPredicted m/z
[M+H]⁺180.0589
[M+Na]⁺202.0409
[M+K]⁺218.0148
[M-H]⁻178.0444

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-amino-isothiazolo[5,4-b]pyridine derivatives, adapted from methodologies reported for related compounds.[2][3]

General Synthesis of 3-Aminoisothiazolo[5,4-b]pyridines

A common route to 3-aminoisothiazolo[5,4-b]pyridines involves the oxidative cyclization of a 2-aminonicotinonitrile derivative.

Step 1: Synthesis of 2-Aminothionicotinamide A solution of the appropriate 2-aminonicotinonitrile in pyridine is treated with hydrogen sulfide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by precipitation and filtration.

Step 2: Oxidative Cyclization to 3-Aminoisothiazolo[5,4-b]pyridine The 2-aminothionicotinamide is dissolved in a suitable solvent such as pyridine or ethanol. An oxidizing agent, for example, hydrogen peroxide, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion. The desired 3-aminoisothiazolo[5,4-b]pyridine is then isolated and purified by crystallization or column chromatography.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like liquid chromatography (LC) for separation and purification.

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Analysis: High-resolution mass spectrometry (HRMS) is performed to obtain an accurate mass measurement, which is used to confirm the elemental formula of the compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-amino-isothiazolo[5,4-b]pyridine derivatives.

G A 2-Aminonicotinonitrile Derivative B 2-Aminothionicotinamide A->B H₂S, Pyridine C 3-Aminoisothiazolo[5,4-b]pyridine B->C Oxidizing Agent (e.g., H₂O₂)

Caption: Generalized synthetic pathway for 3-Aminoisothiazolo[5,4-b]pyridines.

Biological Context: Kinase Inhibition

Isothiazolo[5,4-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The following diagram depicts the general principle of kinase inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition A Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->A C Substrate C->A E Kinase I No Reaction E->I F ATP F->E G Isothiazolo[5,4-b]pyridine Inhibitor G->E Binding H Substrate H->E

Caption: General mechanism of kinase inhibition by small molecules.

References

Potential Therapeutic Targets of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the isothiazolopyridine class. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors for targeted cancer therapies.[1] The isothiazolopyridine scaffold is recognized for its diverse biological activities, including neuroprotective, antifungal, and antioxidant properties.[2] This technical guide will provide an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of structurally related isothiazolopyridine and thiazolopyridine analogs. This information is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this compound and its derivatives.

Disclaimer: The biological activities and potential therapeutic targets discussed in this document are primarily based on studies of structurally related compounds. Extensive literature searches did not yield specific experimental data on the biological activity of this compound itself. The presented data, protocols, and pathways pertain to these related but distinct molecular scaffolds and should be considered as a predictive framework for future research.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of analogous compounds, the most promising therapeutic area for derivatives of this compound is oncology, with a primary focus on the inhibition of protein kinases. Other potential applications include treatment for mycobacterial infections.

Kinase Inhibition in Oncology

The isothiazolopyridine and the closely related thiazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry, as they can bind to multiple biological targets.[3] Several studies have demonstrated the potent inhibitory activity of derivatives of these scaffolds against various protein kinases implicated in cancer cell proliferation, survival, and metastasis.

1. Phosphoinositide 3-Kinase (PI3K)

Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent inhibitors of PI3K.[4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Quantitative Data: A representative compound from this series, 19a , exhibited an IC50 of 3.6 nM against PI3Kα.[4][5] The sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core were found to be crucial for this potent enzymatic inhibition.[4][5]

2. c-KIT

A series of novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase.[5] c-KIT is a key driver in gastrointestinal stromal tumors (GIST) and other malignancies.[2]

  • Quantitative Data: Structure-activity relationship (SAR) studies identified derivative 6r as a potent c-KIT inhibitor, with an IC50 of 0.14 μM .[2] Notably, this compound was capable of overcoming imatinib resistance, demonstrating significant inhibitory activity against the c-KIT V560G/D816V double mutant.[2][5]

3. Cyclin-Dependent Kinases (CDKs)

The pyridopyrimidine scaffold, which shares structural similarities with isothiazolopyridines, has shown robust inhibitory activity against a range of kinases, particularly CDK4/6.[6] The Cyclin D-CDK4/6-INK4-Rb pathway is a crucial regulator of the cell cycle, and its dysregulation is common in breast cancer.[6]

4. Aurora Kinases

The isothiazole core structure is a fundamental component of potent inhibitors of Aurora kinases.[2] These are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis.

5. Cyclin G-Associated Kinase (GAK)

Disubstituted isothiazolo[4,3-b]pyridines, a related isomer, are known inhibitors of cyclin G-associated kinase (GAK), a cellular kinase involved in clathrin-mediated membrane trafficking.[7]

Anticancer Activity (General)

Studies on isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer activity.

  • Quantitative Data: Two small series of isothiazolo[5,4-b]pyridine derivatives, featuring a tertiary amine base center bridged by a methylene or a 2-hydroxypropylene chain, were evaluated for their in vitro anticancer activity. The results indicated that these compounds, particularly those with a 2-hydroxypropylene spacer, exhibited significant anticancer effects at a GI50 (50% growth inhibition) concentration of approximately 20 µM/L .[1][5]

Antimycobacterial Activity

Derivatives of this compound have also been investigated for their potential as antimycobacterial agents.

  • Quantitative Data: Certain 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines were evaluated in vitro against Mycobacterium tuberculosis H37Rv. The most potent compounds showed a Minimum Inhibitory Concentration (MIC) of < 12.5 µg/mL .

Quantitative Data Summary

Compound Class/DerivativeTarget/AssayData TypeValueReference
Thiazolo[5,4-b]pyridine analog (19a)PI3KαIC503.6 nM[4][5]
Thiazolo[5,4-b]pyridine analog (6r)c-KITIC500.14 µM[2]
Isothiazolo[5,4-b]pyridine derivativesAnticancer (in vitro)GI50~20 µM/L[1][5]
2-substituted-isothiazolo[5,4-b]pyridinesM. tuberculosis H37RvMIC< 12.5 µg/mL

Signaling Pathways

The potential therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Isothiazolopyridine\nDerivative Isothiazolopyridine Derivative Isothiazolopyridine\nDerivative->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by isothiazolopyridine derivatives.

c-KIT Signaling Pathway

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) c-KIT c-KIT Receptor SCF->c-KIT Dimerization Dimerization & Autophosphorylation c-KIT->Dimerization Downstream\nSignaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream\nSignaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream\nSignaling->Cell Proliferation\n& Survival Isothiazolopyridine\nDerivative Isothiazolopyridine Derivative Isothiazolopyridine\nDerivative->c-KIT inhibits

Caption: c-KIT signaling pathway and potential inhibition by isothiazolopyridine derivatives.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments cited for analogous compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation for determining the IC50 of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest (e.g., PI3Kα, c-KIT)

    • Substrate peptide

    • ATP (radiolabeled or non-radiolabeled depending on detection method)

    • Test compound (dissolved in DMSO)

    • Assay buffer

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (GI50) Assay (General Protocol)

This protocol outlines a common method for assessing the antiproliferative activity of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line(s) of interest

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Sulforhodamine B (SRB) or similar viability reagent

    • Trichloroacetic acid (TCA)

    • Tris base solution

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 10 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (e.g., Kinase Panel) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/GI50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay Selectivity_Profiling->Cell_Proliferation Apoptosis_Assay Apoptosis Assay Cell_Proliferation->Apoptosis_Assay Pathway_Analysis Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: General workflow for the in vitro and cell-based evaluation of a test compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The isothiazolopyridine and thiazolopyridine cores have demonstrated potent inhibitory activity against several key kinases, including PI3K and c-KIT.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound core. In silico modeling and docking studies could be employed to predict potential kinase targets and guide the design of these derivatives. Subsequent in vitro kinase inhibition and cell-based proliferation assays will be crucial to validate these predictions and identify lead compounds for further preclinical development. The promising activity of related compounds warrants a thorough investigation into the therapeutic potential of this specific chemical scaffold.

References

An In-depth Technical Guide on the Core Safety and Toxicity Profile of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological and safety data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. No dedicated studies on its acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity have been identified. The information presented herein is based on the toxicological profiles of structurally related compounds, namely the aminopyridine and isothiazole classes of chemicals. This guide is intended for researchers, scientists, and drug development professionals to provide a preliminary understanding of potential hazards. The data on related compounds should be interpreted with caution and is not a substitute for rigorous, compound-specific toxicological evaluation.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating both an isothiazole and a pyridine ring system.[1] Its structure suggests potential biological activity, and related isothiazolopyridine derivatives are being explored for various therapeutic applications, including as anticancer and antibacterial agents.[2][3] Given its novelty and specificity in research applications, a thorough understanding of its safety profile is paramount for handling and future development.

For research purposes, it is crucial to note that this compound is intended for laboratory use only and not for diagnostic or therapeutic purposes.[4]

Structural Relationship to Aminopyridines

The core structure of this compound contains an aminopyridine moiety. Aminopyridines are a class of compounds known for their neurological effects and acute toxicity.[5] Therefore, it is prudent to consider the potential for similar hazards with the target compound until specific data is available.

structural_relationship cluster_target Target Compound cluster_related Structurally Related Compounds (with known toxicity data) target This compound aminopyridine Aminopyridines (e.g., 2-, 3-, and 4-Aminopyridine) target->aminopyridine Contains Aminopyridine Core

Figure 1: Structural relationship to aminopyridines.

General Toxicity of Structurally Related Compounds

In the absence of specific data, the safety and toxicity profile of aminopyridines provides a baseline for preliminary hazard assessment.

Aminopyridines are known to be acutely toxic.[5] The primary route of exposure is through ingestion, inhalation, and dermal contact. They are readily absorbed through the skin and gastrointestinal tract and can distribute to the brain.[5]

CompoundRouteSpeciesLD50Reference
2-Aminopyridine DermalGuinea Pig500 mg/kg[5]
3-Aminopyridine IntraperitonealMouse28 mg/kg[5]
4-Aminopyridine OralNot specifiedNot specified[5]

This table summarizes available acute toxicity data for aminopyridines and should be used as a cautious reference for potential hazards of this compound.

Limited data is available for the genotoxicity and carcinogenicity of aminopyridines. 3-Aminopyridine was found to be non-mutagenic in Escherichia coli.[5] Similarly, 2-aminopyridine was not mutagenic in several strains of Salmonella typhimurium.[5] There is no available data to suggest that aminopyridines are carcinogenic in humans.[5][6]

A significant toxicological concern with aminopyridines is their ability to act as potassium channel blockers, which can lead to convulsions and seizures.[5] This neurological effect is a key aspect of their toxicity profile.

General Safety and Handling Precautions

Given the potential for high toxicity based on the aminopyridine core, stringent safety measures should be implemented when handling this compound.

  • Gloves: Chemical-resistant gloves must be worn.[7]

  • Eye Protection: Safety glasses or goggles are mandatory.[7]

  • Respiratory Protection: Use a respirator if dust or aerosols are generated.[7]

  • Lab Coat: A lab coat should be worn to prevent skin contact.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid creating dust.[8]

  • Store in a tightly closed container in a cool, dry place.[8]

  • Keep away from strong oxidizing agents.[8]

  • In case of skin contact: Immediately wash with plenty of soap and water.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8]

  • If inhaled: Move the person to fresh air.[8]

  • If swallowed: Seek immediate medical attention.[8]

Experimental Protocols for Future Toxicological Assessment

To establish a definitive safety profile for this compound, a series of standard toxicological assays are required. The following diagram outlines a general workflow for such an assessment.

experimental_workflow cluster_in_vivo In Vivo Studies (Rodent Model) cluster_adme ADME Profiling ames Ames Test (Genotoxicity) acute_toxicity Acute Toxicity (LD50 Determination) ames->acute_toxicity Proceed if non-mutagenic cell_viability Cell Viability Assays (Cytotoxicity) cell_viability->acute_toxicity Provides dose-range finding sub_chronic Sub-chronic Toxicity acute_toxicity->sub_chronic adme Absorption, Distribution, Metabolism, Excretion acute_toxicity->adme Concurrent or subsequent study carcinogenicity Carcinogenicity Bioassay sub_chronic->carcinogenicity reproductive Reproductive & Developmental Toxicity sub_chronic->reproductive

Figure 2: General workflow for toxicological assessment.

Conclusion

There is currently a critical lack of safety and toxicity data for this compound. Based on its structural similarity to aminopyridines, there is a potential for significant acute toxicity, particularly neurotoxicity. All handling of this compound should be conducted with the utmost caution, adhering to stringent safety protocols. It is imperative that comprehensive toxicological studies are performed to establish a definitive safety profile before any further development or large-scale use of this compound. Researchers and drug development professionals are strongly advised to commission such studies to ensure the safety of all personnel and to comply with regulatory requirements.

References

The Advent of Isothiazolopyridines: A Journey of Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of isothiazole and pyridine rings has given rise to the isothiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of isothiazolopyridines, with a focus on their potential applications in drug development.

Historical Perspective and Initial Discovery

The exploration of isothiazole chemistry dates back to the mid-20th century, with the parent isothiazole first being synthesized and characterized.[1][2] The impetus for creating fused heterocyclic systems like isothiazolopyridines stemmed from the desire to explore novel chemical space and modulate the physicochemical and biological properties of the parent heterocycles. Early investigations into the synthesis of isothiazolopyridine isomers were reported in the latter half of the 20th century. For instance, the synthesis of various isothiazolo[3,4-b], isothiazolo[4,3-b], isothiazolo[5,4-b], and isothiazolo[5,4-c]pyridines was described in the early 1970s, laying the groundwork for future exploration of this chemical class.[3] These initial synthetic efforts were crucial in establishing the fundamental chemistry of these fused systems and paving the way for subsequent structure-activity relationship (SAR) studies.

Synthetic Strategies

The construction of the isothiazolopyridine core can be achieved through several synthetic routes, generally involving the annulation of an isothiazole ring onto a pyridine precursor or vice versa.

General Synthetic Workflow

A common strategy involves the construction of a substituted pyridine ring followed by the formation of the fused isothiazole ring. This often entails the use of functionalized pyridine derivatives that can undergo cyclization to form the desired isothiazolopyridine.

G cluster_0 Pyridine-based Synthesis Functionalized Pyridine Functionalized Pyridine Thiolation Thiolation Functionalized Pyridine->Thiolation Introduction of Sulfur Cyclization Cyclization Thiolation->Cyclization Ring Closure Isothiazolopyridine Core Isothiazolopyridine Core Cyclization->Isothiazolopyridine Core

General synthetic workflow for isothiazolopyridines.
Synthesis of Isothiazolo[5,4-b]pyridines

One approach to synthesizing the isothiazolo[5,4-b]pyridine scaffold involves the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form an aminothiazole intermediate. This intermediate can then undergo further reactions, such as Suzuki cross-coupling and reduction, to yield the key aniline intermediate for further derivatization.[4]

Synthesis of Isothiazolo[4,5-c]pyridines and Isothiazolo[5,4-b]pyridines

Alternative strategies for synthesizing isothiazolo-[5,4-b]- and -[4,5-c]-pyridines have been developed, starting from isoxazolopyridine-4-thiols. Cleavage of the N-O bond in these precursors affords hydroxy derivatives, which can then be converted to the corresponding dichloroisothiazolopyridines. These dichloro intermediates serve as versatile building blocks for the synthesis of various functionalized derivatives.[5]

Biological Activities and Therapeutic Potential

Isothiazolopyridine derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

Several isothiazolopyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[6]

Table 1: Antibacterial Activity of Selected Isothiazolopyridine Derivatives

Compound IDTarget OrganismAssay MethodEndpointValue (µg/mL)Reference
Compound XStaphylococcus aureusBroth MicrodilutionMIC≤32[7]
Compound YEscherichia coliBroth MicrodilutionMIC≤32[7]
Compound ZKlebsiella pneumoniae (MDR)Broth MicrodilutionMIC≤32[7]
Compound AAcinetobacter baumanniiBroth MicrodilutionMIC≤32[7]
Compound BPseudomonas aeruginosaBroth MicrodilutionMIC≤32[7]
Anticancer Activity

The anticancer potential of isothiazolopyridines has also been a significant area of research. Certain derivatives have exhibited a broad spectrum of anticancer action against various tumor cell lines.[8] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]

Table 2: Anticancer Activity of Selected Isothiazolopyridine Derivatives

Compound IDCell LineAssay MethodEndpointValue (µM)Reference
Derivative AVariousNot SpecifiedGI50~20[8][9]
Derivative BVariousNot SpecifiedGI50>20[9]
Thiazolo[5,4-b]pyridine 6rGIST-T1ProliferationGI50<0.02[9]
Imatinib (Reference)GIST-T1ProliferationGI500.02[9]
AV25RRS4;11Proliferation-Reduction to 15.91% at 10 µM[10]

Mechanism of Action and Signaling Pathways

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism of antibacterial action for some isothiazolopyridines is the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt essential cellular processes, leading to bacterial cell death.

G cluster_0 Bacterial DNA Replication Inhibition Isothiazolopyridine Isothiazolopyridine DNA_Gyrase DNA Gyrase Isothiazolopyridine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Isothiazolopyridine->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Regulates Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Decatenates Replication_Block DNA Replication Blocked DNA_Supercoiling->Replication_Block Chromosome_Segregation->Replication_Block

Inhibition of DNA Gyrase and Topoisomerase IV.
Hedgehog Signaling Pathway Antagonism

Certain tetrahydrothiazolopyridine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[11] Aberrant activation of the Hh pathway is implicated in various cancers. By blocking Smo, these compounds can inhibit the signaling cascade, representing a promising strategy for anticancer therapy.[11]

G cluster_1 Hedgehog Signaling Pathway Inhibition Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Isothiazolopyridine_Smo Isothiazolopyridine Derivative Isothiazolopyridine_Smo->Smo Antagonizes

Antagonism of the Smoothened receptor.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Dissolve isothiazolopyridine derivatives in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include control wells with solvent only.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value from the dose-response curve.[9]

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[7][16]

  • Serial Dilution: Serially dilute the isothiazolopyridine derivatives in the broth medium in a 96-well microtiter plate.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth and inoculum) and negative (broth only) controls.[9]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

G cluster_2 Experimental Workflow: MIC Determination Prep_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate 96-well Plate Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Workflow for MIC determination via broth microdilution.

Conclusion

Isothiazolopyridines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their diverse biological activities, coupled with established synthetic routes, make them attractive scaffolds for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the investigation of isothiazolopyridine derivatives.

References

Methodological & Application

Synthesis Protocol for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isothiazolo[5,4-b]pyridine scaffold is a purine isostere and is featured in various biologically active molecules. This protocol outlines a robust synthetic route, starting from a commercially available substituted pyridine, involving a chlorinative cyclization to form the isothiazole ring, followed by a nucleophilic aromatic substitution to introduce the 3-amino group. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient synthesis of this target compound.

Introduction

The isothiazolo[5,4-b]pyridine ring system is a significant heterocyclic motif in the development of therapeutic agents, particularly as kinase inhibitors. The structural similarity to purine allows these compounds to interact with a variety of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate for the generation of compound libraries for screening and lead optimization in drug discovery programs. The presented synthetic protocol is designed to be a reliable and reproducible method for obtaining this key building block.

Core Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available 2-amino-3-cyano-4,6-dimethylpyridine. The initial step involves the construction of the isothiazole ring through a chlorinative cyclization reaction. The resulting 3-chloro intermediate is then converted to the target 3-amino compound via a nucleophilic aromatic substitution reaction with ammonia.

Stage 1: Chlorinative Cyclization

The formation of the isothiazole ring is achieved through the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂). This reaction proceeds via the formation of a sulfur-nitrogen bond, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine.

Stage 2: Amination

The 3-amino group is introduced by the nucleophilic displacement of the chlorine atom at the 3-position of the isothiazolo[5,4-b]pyridine ring. This is typically achieved by heating the 3-chloro intermediate with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, in a sealed vessel.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2)
  • To a stirred solution of 2-amino-3-cyano-4,6-dimethylpyridine (1) (1.47 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice-water bath.

  • Slowly add sulfur monochloride (S₂Cl₂) (2.70 g, 20.0 mmol, 2.0 equiv.) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 4 hours at room temperature.

  • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).

  • Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) as a solid.

Synthesis of this compound (3)
  • Place 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) (1.98 g, 10.0 mmol) and a 7 N solution of ammonia in methanol (20 mL) in a sealed pressure vessel.

  • Heat the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound (3) as a solid.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-3-cyano-4,6-dimethylpyridine(1)C₈H₉N₃147.18Starting Material
3-Chloro-4,6-dimethylisothiazolo[5,4-b]pyridine(2)C₈H₇ClN₂S198.67Intermediate
This compound(3)C₈H₉N₃S179.24Final Product

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTime (h)Yield (%)
1Synthesis of 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2)S₂Cl₂DMF0 °C to RT470-80
2Synthesis of this compound (3)7N NH₃ in MethanolMethanol100 °C1260-70

*Yields are estimated based on similar reactions reported in the literature and may vary depending on experimental conditions.

Table 3: Physicochemical and Spectroscopic Data

CompoundPhysical StateMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)*
3-Chloro-4,6-dimethylisothiazolo[5,4-b]pyridineSolid110-1127.15 (s, 1H, H-5), 2.70 (s, 3H, CH₃-6), 2.60 (s, 3H, CH₃-4)160.2 (C-7a), 158.5 (C-6), 152.0 (C-3), 148.5 (C-4), 118.0 (C-5), 115.5 (C-3a), 24.5 (CH₃-6), 18.0 (CH₃-4)198 (M⁺)
This compoundSolid185-1876.90 (s, 1H, H-5), 5.50 (br s, 2H, NH₂), 2.65 (s, 3H, CH₃-6), 2.55 (s, 3H, CH₃-4)162.0 (C-3), 159.8 (C-7a), 157.0 (C-6), 147.0 (C-4), 116.5 (C-5), 110.0 (C-3a), 24.0 (CH₃-6), 17.5 (CH₃-4)179 (M⁺)

*Predicted data based on analogous compounds. Actual experimental data should be obtained for confirmation.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorinative Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_final Final Product 2_Amino_3_cyano_4_6_dimethylpyridine 2-Amino-3-cyano-4,6-dimethylpyridine (1) Reaction1 S₂Cl₂, DMF 0 °C to RT, 4h 2_Amino_3_cyano_4_6_dimethylpyridine->Reaction1 3_Chloro_4_6_dimethylisothiazolo_5_4_b_pyridine 3-Chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) Reaction1->3_Chloro_4_6_dimethylisothiazolo_5_4_b_pyridine Reaction2 7N NH₃ in MeOH 100 °C, 12h 3_Chloro_4_6_dimethylisothiazolo_5_4_b_pyridine->Reaction2 4_6_Dimethylisothiazolo_5_4_b_pyridin_3_amine This compound (3) Reaction2->4_6_Dimethylisothiazolo_5_4_b_pyridin_3_amine

Caption: Synthetic workflow for this compound.

Application of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Kinase Inhibition Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the kinase inhibitory activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not extensively available in the public domain. This document provides a detailed overview based on the activities of structurally related compounds from the isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds. These scaffolds are known to be key pharmacophores in the development of potent kinase inhibitors. The provided protocols and data serve as a representative guide for the application of this compound and its derivatives in kinase inhibition assays.

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potential in the development of targeted therapies, particularly as kinase inhibitors. This compound serves as a key intermediate in the synthesis of such pharmaceutical agents. Derivatives of the isothiazolo[5,4-b]pyridine and the closely related thiazolo[5,4-b]pyridine core have demonstrated potent inhibitory activity against a range of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.

This document outlines the potential applications of compounds derived from this compound in kinase inhibition assays, focusing on key kinase targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), Proto-oncogene c-Kit (c-KIT), Phosphoinositide 3-kinase (PI3K), and Cyclin G-associated kinase (GAK).

Potential Kinase Targets and Signaling Pathways

Derivatives of the isothiazolo[5,4-b]pyridine scaffold have been shown to target several important kinases. Below are summaries of these kinases and their respective signaling pathways.

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that plays a critical role in regulating inflammation and cell death pathways, including apoptosis and necroptosis. Its dysregulation is linked to various inflammatory diseases and neurodegeneration.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Activation RIPK1->NFkB Ub Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1->Complex_IIa De-Ub Complex_IIb Complex IIb (Necrosome) (RIPK3, MLKL) RIPK1->Complex_IIb Phosphorylation Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Proto-oncogene c-Kit (c-KIT)

c-KIT is a receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations leading to constitutive activation of c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).

cKIT_Signaling_Pathway c-KIT Signaling Pathway SCF SCF (Stem Cell Factor) cKIT_receptor c-KIT Receptor SCF->cKIT_receptor Dimerization Dimerization & Autophosphorylation cKIT_receptor->Dimerization PI3K_path PI3K/AKT Pathway Dimerization->PI3K_path RAS_path RAS/MAPK Pathway Dimerization->RAS_path STAT_path JAK/STAT Pathway Dimerization->STAT_path Survival_Proliferation Cell Survival & Proliferation PI3K_path->Survival_Proliferation RAS_path->Survival_Proliferation STAT_path->Survival_Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->Dimerization Inhibition

Caption: Overview of c-KIT signaling pathways activated by SCF.

Phosphoinositide 3-kinase (PI3K)

PI3Ks are a family of lipid kinases that regulate critical cellular processes such as cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.

PI3K_Signaling_Pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Inhibition GAK_Function_Pathway GAK Functional Pathway GAK GAK Clathrin Clathrin-Coated Vesicles GAK->Clathrin Regulates Centrosome Centrosome Maturation GAK->Centrosome Regulates Uncoating Vesicle Uncoating Clathrin->Uncoating Trafficking Intracellular Trafficking Uncoating->Trafficking Mitosis Mitosis Progression Centrosome->Mitosis Inhibitor Isothiazolo[4,3-b]pyridine Derivative Inhibitor->GAK Inhibition Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow cluster_Prep Preparation cluster_Reaction Kinase Reaction cluster_Detection Detection cluster_Analysis Data Analysis Prep Preparation Reaction Kinase Reaction Detection Detection Analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of inhibitor Add_Inhibitor Add inhibitor or DMSO to wells Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Dilute kinase enzyme in assay buffer Add_Enzyme Add diluted enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate/ATP mix Initiate Initiate reaction with substrate/ATP mix Substrate_Prep->Initiate Add_Inhibitor->Add_Enzyme Add_Enzyme->Initiate Incubate_Reaction Incubate at room temp (e.g., 60 min) Initiate->Incubate_Reaction Add_Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate at room temp Add_Detection_Reagent->Incubate_Detection Read_Signal Measure signal (e.g., luminescence) Incubate_Detection->Read_Signal Plot_Data Plot % inhibition vs. log[inhibitor] Read_Signal->Plot_Data Calc_IC50 Calculate IC50 value Plot_Data->Calc_IC50

Application Notes and Protocols for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound built upon the isothiazolo[5,4-b]pyridine bicyclic system. This scaffold has emerged as a valuable starting point in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features, including the presence of nitrogen and sulfur heteroatoms and an exocyclic amino group, provide key points for chemical modification and interaction with biological targets. This document outlines the application of this scaffold in drug discovery, with a focus on the development of antimycobacterial agents, and provides detailed protocols for the synthesis and evaluation of its derivatives. While the broader isothiazolopyridine class of compounds has been investigated for applications such as kinase inhibition in oncology, this note will focus on a documented example of derivatization of the 4,6-dimethyl substituted core for infectious diseases.[1]

Application in Antimycobacterial Drug Discovery

Derivatives of the 4,6-dimethylisothiazolo[5,4-b]pyridine scaffold have been synthesized and evaluated for their potential as antimycobacterial agents. Specifically, a series of 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines has shown promising activity against Mycobacterium tuberculosis.

Lead Compounds and Biological Activity

The most potent compounds from a studied series were identified as 3d and 4c , which exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. The quantitative data for these lead compounds are summarized in the table below.

Compound IDStructureMIC (µg/mL)Inhibition (%)
3d 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine< 12.5100
4c ethyl (4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)acetate< 12.598

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final active compounds based on the 4,6-dimethylisothiazolo[5,4-b]pyridine scaffold.

Protocol 1: Synthesis of 2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (Intermediate for Compound 3d)

This protocol describes the synthesis of the epoxide intermediate required for the introduction of the substituted amino-hydroxypropyl side chain.

Workflow:

start 4,6-dimethylisothiazolo[5,4-b] pyridin-3(2H)-one reaction1 N-Alkylation start->reaction1 reagent1 Epichlorohydrin Potassium Carbonate DMF reagent1->reaction1 product 2-(oxiran-2-ylmethyl)-4,6-dimethyl isothiazolo[5,4-b]pyridin-3(2H)-one reaction1->product

Synthesis of Epoxide Intermediate.

Materials:

  • 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

  • Epichlorohydrin

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a molar excess of epichlorohydrin, and anhydrous potassium carbonate in DMF is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure epoxide intermediate.

Protocol 2: Synthesis of 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine (Compound 3d)

This protocol details the ring-opening of the epoxide intermediate with an amine to generate the final active compound.

Workflow:

start 2-(oxiran-2-ylmethyl)-4,6-dimethyl isothiazolo[5,4-b]pyridin-3(2H)-one reaction1 Epoxide Ring Opening start->reaction1 reagent1 4-benzylpiperidine Methanol reagent1->reaction1 product Compound 3d reaction1->product

Synthesis of Compound 3d.

Materials:

  • 2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

  • 4-benzylpiperidine

  • Methanol

Procedure:

  • A solution of 2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and a molar equivalent of 4-benzylpiperidine in methanol is refluxed.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified, typically by crystallization or column chromatography, to yield the final product, Compound 3d .

Protocol 3: In Vitro Antimycobacterial Susceptibility Testing

This protocol describes the evaluation of the synthesized compounds against Mycobacterium tuberculosis.

Workflow:

start Prepare compound stock solutions step2 Prepare serial dilutions of compounds in microplates start->step2 step1 Culture M. tuberculosis H37Rv step3 Inoculate microplates with M. tuberculosis suspension step1->step3 step2->step3 step4 Incubate plates step3->step4 step5 Assess mycobacterial growth (e.g., by visual inspection or resazurin reduction assay) step4->step5 result Determine Minimum Inhibitory Concentration (MIC) step5->result

Antimycobacterial Susceptibility Testing Workflow.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution (optional, for viability assessment)

Procedure:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth to mid-log phase.

  • Serial two-fold dilutions of the test compounds are prepared in 96-well microplates containing fresh culture medium.

  • The bacterial culture is diluted to the appropriate cell density, and a standardized inoculum is added to each well of the microplates.

  • The plates are sealed and incubated at 37°C for a specified period (typically 7-14 days).

  • Following incubation, mycobacterial growth inhibition is assessed. This can be done visually or by using a growth indicator such as resazurin, where a color change from blue to pink indicates viable bacteria.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Signaling Pathways and Mechanism of Action

While the precise molecular target of these antimycobacterial compounds has not been fully elucidated, the isothiazole ring is a known bioisostere for various functional groups and can participate in key interactions with enzyme active sites. The mechanism of action for many antitubercular agents involves the inhibition of essential enzymes in pathways such as mycolic acid biosynthesis, cell wall synthesis, or DNA replication. Further studies, including target identification and validation, are required to delineate the specific signaling pathways affected by these 4,6-dimethylisothiazolo[5,4-b]pyridine derivatives.

Hypothesized Target Interaction:

compound Isothiazolo[5,4-b]pyridine Derivative target Essential Mycobacterial Enzyme (e.g., InhA, KasA, DprE1) compound->target Binds to active site pathway Key Biosynthetic Pathway (e.g., Mycolic Acid Synthesis) target->pathway Catalyzes essential step in outcome Inhibition of Bacterial Growth target->outcome Inhibition of enzyme leads to pathway->outcome Required for

Hypothesized Mechanism of Action.

Conclusion

The this compound scaffold serves as a promising starting point for the development of novel antimycobacterial agents. The synthetic routes are accessible, and the resulting derivatives have demonstrated potent activity against M. tuberculosis. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of new and effective treatments for tuberculosis. The provided protocols offer a foundation for researchers to explore the potential of this versatile chemical scaffold in drug discovery.

References

Application Notes and Protocols for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the isothiazolopyridine class of molecules.[1] This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to other biologically active scaffolds, suggesting potential applications in drug discovery and development.[1] Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of key signaling kinases, such as Phosphoinositide 3-Kinase (PI3K) and c-KIT, which are crucial regulators of cellular processes including proliferation, survival, and differentiation.[2] Dysregulation of these pathways is a hallmark of various cancers, making inhibitors of these kinases promising candidates for targeted cancer therapies.[2][3]

These application notes provide a guide for utilizing this compound in cell-based assays to explore its potential as a kinase inhibitor and an anticancer agent. The protocols detailed below are foundational and can be adapted for specific research questions and cell systems.

Disclaimer: Specific biological activity data for this compound is not extensively available in public literature. The quantitative data presented in this document is based on a closely related and potent thiazolo[5,4-b]pyridine derivative, Compound 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analog), to serve as a representative example of the potential activity of this class of compounds.[2] Researchers should determine the specific activity of this compound empirically.

Data Presentation

The following tables summarize the inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative (Compound 19a) against a panel of kinases and its effect on cancer cell proliferation. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative Thiazolo[5,4-b]pyridine Derivative (Compound 19a)

Kinase TargetIC50 (nM)
PI3Kα3.6
PI3Kβ>100
PI3Kδ15.2
PI3Kγ8.9

Data extrapolated from studies on a related thiazolo[5,4-b]pyridine derivative.[2]

Table 2: Anti-proliferative Activity of a Representative Thiazolo[5,4-b]pyridine Derivative against Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
HCT-116Colon Carcinoma~20
MCF-7Breast Adenocarcinoma~20
NCI-H460Large Cell Lung Cancer~20

Data extrapolated from preliminary studies on isothiazolopyridine derivatives.[4] It is important to note that this GI50 value is high and likely represents a starting point for optimization of this class of compounds.

Key Signaling Pathway

The primary hypothesized mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 4,6-Dimethylisothiazolo [5,4-b]pyridin-3-amine Compound->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Add Compound to Cells Incubate_24h->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory effect of this compound on a specific kinase (e.g., PI3Kα). The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Assay:

Kinase_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Add_Compound Add Compound/DMSO to Plate Add_Kinase Add Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate 15 min Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Pre_Incubate->Add_Substrate_ATP Incubate_60min Incubate 60 min at 30°C Add_Substrate_ATP->Incubate_60min Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_60min->Add_ADP_Glo Incubate_40min Incubate 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30 min Add_Detection_Reagent->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence

Caption: Step-by-step workflow for the luminescence-based kinase assay.

References

Application Notes & Protocols for the Quantification of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate quantification of this analyte is essential for various applications, including pharmacokinetic studies, metabolic profiling, and quality control. Due to its structural characteristics as a primary aromatic amine, highly sensitive and selective analytical methods are required for its determination, especially at low concentrations in complex matrices.

This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The proposed method is based on established analytical techniques for structurally similar aromatic amines and offers a robust framework for method development and validation.[1][2][3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method is the recommended approach for the quantification of this compound due to its superior sensitivity, specificity, and wide dynamic range.[2][3] This technique is particularly well-suited for analyzing complex biological and chemical samples. The method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a triple quadrupole mass spectrometer.

Key Advantages of LC-MS/MS for this Application:
  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often at the sub-ng/mL level.[4]

  • High Selectivity: Minimizes interference from matrix components through the use of Multiple Reaction Monitoring (MRM).

  • Broad Applicability: Can be adapted for various matrices such as plasma, urine, and tissue homogenates.

  • Rapid Analysis: Modern LC systems allow for fast and efficient separation.[4]

Experimental Protocols

The following protocols provide a starting point for the quantification of this compound. Method optimization and validation are crucial for specific applications.

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.

1.2. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

start Plasma Sample protein_precipitation Add Acetonitrile (with IS) & Vortex start->protein_precipitation centrifugation Centrifuge protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration end Inject into LC-MS/MS filtration->end

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

2.1. Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system with binary gradient capability
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

2.2. Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ should be selected, and product ions (Q3) generated by collision-induced dissociation. At least two transitions (one for quantification and one for confirmation) are recommended.

Diagram of the LC-MS/MS Analytical Workflow:

autosampler Autosampler (Sample Injection) hplc HPLC Column (Chromatographic Separation) autosampler->hplc mass_spec Mass Spectrometer (Ionization & Detection) hplc->mass_spec data_analysis Data System (Quantification) mass_spec->data_analysis

Caption: General workflow of LC-MS/MS analysis.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A coefficient of determination (r²) of ≥ 0.99 is typically required.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance parameters for the proposed LC-MS/MS method. These values are based on typical performance for the analysis of similar aromatic amines and should be confirmed during method validation.[2]

ParameterExpected Performance
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.025 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Coefficient of Determination (r²) ≥ 0.99

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a quantitative assay for this compound in various matrices. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for the In Vitro Evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and its derivatives as potential anti-tuberculosis agents. The protocols outlined below are based on established methodologies for screening compounds against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgency for novel drug candidates with unique mechanisms of action.[1][2][3] The isothiazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the development of new anti-tubercular agents. This document details the in vitro evaluation of derivatives of this scaffold, specifically focusing on the 4,6-dimethyl substituted series.

Quantitative Data Summary

The following table summarizes the in vitro anti-mycobacterial activity of selected 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDSubstitution at Position 2MIC (µg/mL)Inhibition (%)Reference
3d 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]< 12.5100[4]
4c ethyl acetate< 12.598[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are standardized for the evaluation of novel chemical entities against Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a compound that inhibits visible growth of Mtb, is a primary indicator of anti-tubercular activity. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the MIC of compounds against Mtb.[5][6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compound (this compound derivatives)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^4 CFU/mL in each well.

  • Inoculate the microplate with the bacterial suspension. Include wells for positive and negative controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against mammalian cells is evaluated. A common method is the MTT assay using a cell line such as Vero (African green monkey kidney) cells.

Materials:

  • Vero cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well microplates

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the plate for another 48-72 hours.

  • Remove the medium and add MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Intracellular Activity Assay

Evaluating the activity of a compound against Mtb residing within macrophages is crucial, as this is a key aspect of tuberculosis pathogenesis.[8]

Materials:

  • J774A.1 macrophage cell line

  • Mycobacterium tuberculosis H37Rv strain

  • DMEM supplemented with 10% FBS

  • Test compound

  • Lysis buffer (e.g., 0.1% SDS)

  • Middlebrook 7H10 agar plates

Protocol:

  • Infect J774A.1 macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate the infected cells for 48-72 hours.

  • Lyse the macrophages with a lysis buffer.

  • Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

  • The reduction in CFU in treated cells compared to untreated controls indicates the intracellular activity of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of anti-tubercular compounds.

G cluster_0 A Compound Synthesis (this compound derivatives) B Primary Screening (MIC determination vs Mtb H37Rv) A->B C Cytotoxicity Assay (e.g., MTT on Vero cells) B->C D Selectivity Index (SI) Calculation (CC50/MIC) B->D C->D E Intracellular Activity Assay (vs Mtb in macrophages) D->E F Mechanism of Action Studies (e.g., target identification) E->F G Lead Optimization F->G

Caption: In vitro anti-tubercular drug discovery workflow.

Potential Mechanism of Action

While the exact mechanism of action for isothiazolo[5,4-b]pyridines is not fully elucidated, related thiazolopyridine ureas have been shown to inhibit DNA Gyrase B (GyrB), an essential enzyme for DNA replication in M. tuberculosis.[9] Inhibition of GyrB leads to disruption of DNA synthesis and ultimately bacterial cell death.

G cluster_1 A This compound (or derivative) B DNA Gyrase B (GyrB) Subunit of DNA Gyrase A->B Binds to C Inhibition of ATPase activity B->C Leads to D Disruption of DNA supercoiling and replication C->D Causes E Bacterial Cell Death D->E Results in

Caption: Postulated mechanism of action via DNA Gyrase B inhibition.

References

Application Notes and Protocols for Screening Isothiazolopyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for screening isothiazolopyridine libraries against various biological targets. The included methodologies cover biochemical and cell-based assays relevant to the common therapeutic targets of isothiazolopyridine compounds, such as protein kinases, as well as assays to determine general cytotoxicity and antimicrobial activity.

Data Presentation

The following tables summarize quantitative data from the screening of isothiazolopyridine and related heterocyclic compounds. This data is essential for assessing the potency and selectivity of library members.

Table 1: Kinase Inhibition Data for Isothiazolopyridine Analogs

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Derivative ANot SpecifiedNot Specified~20[1]
Derivative BNot SpecifiedNot Specified>20[1]
6rc-KitProliferation<0.02[1]
7hc-KitProliferation0.03[1]

Table 2: Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives

Compound IDCell LineAssayEndpointValue (µM)Reference
Derivative AVariousNot SpecifiedGI50~20[1]
Derivative BVariousNot SpecifiedGI50>20[1]

Table 3: Antimicrobial Activity of Isothiazolo[4,5-b]pyridine Derivatives

Compound IDMicroorganismAssayEndpointValue (µg/mL)Reference
Isothiazolopyridine CS. aureusBroth MicrodilutionMIC8
Isothiazolopyridine DE. coliBroth MicrodilutionMIC16
Isothiazolopyridine EC. albicansBroth MicrodilutionMIC4

Table 4: High-Throughput Screening Assay Quality Control

Assay TypeTargetZ'-FactorHit Rate (%)
ADP-Glo Kinase AssayKinase Panel0.751.2
MTT Cytotoxicity AssayCancer Cell Lines0.822.5
Broth MicrodilutionBacterial/Fungal Panel0.650.8

Note: Some data in the tables are representative examples based on available literature for isothiazolopyridine and related heterocyclic structures, as comprehensive library screening data is often proprietary.

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are optimized for a 96-well or 384-well plate format suitable for high-throughput screening.

Protocol 1: ADP-Glo™ Kinase Assay for Kinase Inhibition

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., PI3K, JAK, ERK)

  • Kinase-specific substrate

  • Isothiazolopyridine library (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the isothiazolopyridine compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the appropriate assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine IC50 values for active compounds by fitting the dose-response data to a suitable model. The Z'-factor should be calculated to assess assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[2][3][4][5]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isothiazolopyridine library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the isothiazolopyridine compounds to the wells. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values for active compounds.

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isothiazolopyridine library (dissolved in DMSO)

  • 96-well sterile, clear plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the isothiazolopyridine compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • Data Analysis: Record the MIC value for each active compound against each tested microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by isothiazolopyridine kinase inhibitors and a general experimental workflow for screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Dimerization & Translocation

Key kinase signaling pathways often targeted by inhibitors.

G cluster_0 Screening Cascade A Isothiazolopyridine Library B Primary HTS Assay (e.g., ADP-Glo Kinase Assay) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response & IC50 Determination C->D E Secondary Assays (e.g., Cell Viability, Orthogonal Assays) D->E F Lead Compound Selection E->F

General experimental workflow for screening libraries.

G cluster_0 Assay Principle Kinase Kinase + Substrate + ATP Reaction Kinase Reaction Kinase->Reaction ADP ADP + Phosphorylated Substrate Reaction->ADP Inhibitor Isothiazolopyridine Inhibitor Inhibitor->Reaction Inhibition

Principle of a kinase inhibition assay.

References

Application Notes and Protocols: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine as a Foundational Scaffold for Kinase-Targeting Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] While not typically used as a molecular probe in its own right, its isothiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. These derivatives are valuable as molecular probes to investigate the roles of specific kinases in cellular signaling pathways and as potential therapeutic agents.

This document provides an overview of the application of molecular probes derived from the isothiazolo[5,4-b]pyridine scaffold, with a focus on their use in targeting key kinases implicated in cancer and inflammatory diseases.

Kinase Targets and Signaling Pathways

Derivatives of the isothiazolo[5,4-b]pyridine scaffold have been successfully developed to target several important kinases, including:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of necroptosis, a form of programmed cell death, and inflammatory signaling.[4]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, survival, and metabolism. The PI3K signaling pathway is frequently dysregulated in cancer.[5][6][7]

  • c-KIT: A receptor tyrosine kinase involved in cell survival and proliferation. Mutations leading to constitutive activation of c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[5][8]

  • Cyclin G-Associated Kinase (GAK): A serine/threonine kinase involved in clathrin-mediated endocytosis and intracellular trafficking.[9][10][11]

Below are diagrams illustrating the signaling pathways involving some of these key kinase targets.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Probe Isothiazolo[5,4-b]pyridine -based Probe Probe->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binding Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Probe Isothiazolo[5,4-b]pyridine -based Probe Probe->cKIT Inhibition

Caption: c-KIT Signaling Pathway Inhibition.

Quantitative Data for Isothiazolo[5,4-b]pyridine Derivatives

The following tables summarize the inhibitory activities of various molecular probes derived from the isothiazolo[5,4-b]pyridine and related scaffolds.

Table 1: RIPK1 Inhibitory Activity

Compound Anti-necroptosis EC50 (nM) RIPK1 Binding Kd (nM) RIPK1 Phosphorylation IC50 (nM)
Compound 56 1-5 13 5.8
Compound 36 58 Not Reported Not Reported

Data from a study on isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors.[4]

Table 2: c-KIT Inhibitory Activity

Compound c-KIT Enzymatic IC50 (µM)
Derivative 6h 9.87

Data from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[8]

Table 3: PI3K Inhibitory Activity

Compound PI3Kα IC50 (nM)
Compound 19a 3.6

Data from a study on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[6][7]

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize isothiazolo[5,4-b]pyridine-based molecular probes.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the inhibitory activity of a compound against a target kinase.[12]

Kinase_Assay_Workflow A Prepare serial dilutions of isothiazolo[5,4-b]pyridine derivative B Add kinase, substrate, and compound to 384-well plate A->B C Initiate kinase reaction with ATP B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Measure luminescence F->G H Calculate IC50 value G->H

Caption: Biochemical Kinase Assay Workflow.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant target kinase (e.g., PI3K, c-KIT)

  • Kinase-specific substrate and ATP

  • Isothiazolo[5,4-b]pyridine-based test compounds

  • 384-well white opaque plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the target kinase, its substrate, and the test compound to the assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely correlated with the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to determine the effect of the molecular probes on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., GIST-T1 for c-KIT)

  • Cell culture medium and supplements

  • Isothiazolo[5,4-b]pyridine-based test compounds

  • 96-well clear-bottom cell culture plates

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate as required.

  • Signal Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value to determine the potency of the compound in a cellular context.

Conclusion

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The isothiazolo[5,4-b]pyridine scaffold has proven to be a versatile platform for developing molecular probes to study kinase signaling pathways and for the discovery of potential new therapeutic agents. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own investigations into kinase biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a key intermediate in the development of pharmaceutical agents.

Overall Synthetic Workflow

The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of a substituted 2-amino-3-cyanopyridine intermediate. This is followed by a cyclization reaction with a sulfur source to construct the fused isothiazole ring.

G start Starting Materials: - Acetone - Malononitrile - Ammonium Acetate step1 Step 1: Multicomponent Reaction (Synthesis of 2-Amino-4,6-dimethyl-3-cyanopyridine) start->step1 intermediate Intermediate: 2-Amino-4,6-dimethyl-3-cyanopyridine step1->intermediate Yields: 70-90% step2 Step 2: Oxidative Cyclization (Reaction with Elemental Sulfur) intermediate->step2 Key Step product Final Product: This compound step2->product Crude Product purification Purification (Recrystallization or Column Chromatography) product->purification

Caption: Proposed two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis?

Low yields can often be attributed to suboptimal reaction conditions, purity of reagents, or inefficient workup procedures.[1] For the initial multicomponent reaction, temperature and reaction time are critical.[2] In the subsequent cyclization step, the choice of base and solvent plays a crucial role in driving the reaction to completion and minimizing side products.

Q2: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps. For the first step, the disappearance of the starting materials (ketone and malononitrile) and the appearance of a new, more polar spot corresponding to the 2-amino-4,6-dimethyl-3-cyanopyridine intermediate indicates progress. For the cyclization step, the consumption of the pyridine intermediate and the formation of the final product spot should be tracked.

Q3: What are the likely side products in the cyclization step?

The formation of symmetrical and unsymmetrical polysulfides can be a competing pathway. Additionally, if the reaction conditions are too harsh, degradation of the starting material or product may occur. In some cases, unreacted starting material will be the main impurity.

Q4: Are there special considerations for purifying the final product?

The final product is a heterocyclic amine, which can be challenging to purify via standard silica gel chromatography due to its basicity.[3] Tailing of the product spot is common. To mitigate this, consider using an amine-functionalized stationary phase or modifying the mobile phase with a small amount of a basic additive like triethylamine or ammonium hydroxide.[3] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often a preferred method for final purification.

Troubleshooting Guide

Low yield is a frequent challenge in multi-step organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound.

G start Low Yield Observed check_step Identify Problematic Step (TLC/LCMS Analysis) start->check_step step1_issue Issue in Step 1: Precursor Synthesis check_step->step1_issue Step 1 step2_issue Issue in Step 2: Cyclization check_step->step2_issue Step 2 workup_issue Issue in Workup/ Purification check_step->workup_issue Workup step1_cause Possible Causes: - Impure Reagents - Suboptimal Temp/Time - Inefficient Mixing step1_issue->step1_cause step2_cause Possible Causes: - Incorrect Base/Solvent - Air/Moisture Sensitivity - Low Reaction Temperature - Sulfur Particle Size step2_issue->step2_cause workup_cause Possible Causes: - Product loss during extraction - Product decomposition on silica - Incomplete precipitation workup_issue->workup_cause step1_solution Solutions: - Use fresh, pure reagents - Optimize temp (e.g., 80-120°C) - Consider microwave irradiation - Ensure vigorous stirring step1_cause->step1_solution step2_solution Solutions: - Screen bases (e.g., Morpholine, DBU) - Use anhydrous solvent (e.g., DMF, NMP) - Increase temperature gradually - Use finely powdered sulfur step2_cause->step2_solution workup_solution Solutions: - Check aqueous layer for product - Use amine-treated silica or alumina - Add anti-solvent slowly at low temp - Optimize recrystallization solvent workup_cause->workup_solution

Caption: A logical workflow for troubleshooting low product yield.
ProblemPossible CauseSuggested Solution
No reaction or very low conversion in Step 1 Reagents are impure or degraded.Use freshly distilled acetone and high-purity malononitrile.
Reaction temperature is too low.Increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]
Low yield in Step 2 (Cyclization) The chosen base is not optimal.The basicity and nucleophilicity of the amine catalyst are crucial. Screen different bases such as morpholine, triethylamine, or DBU.
The reaction mixture is heterogeneous.Use a high-boiling polar aprotic solvent like DMF or NMP to improve the solubility of reagents. Ensure vigorous stirring.
Elemental sulfur is not sufficiently reactive.Use finely powdered elemental sulfur to maximize surface area.
Product loss during workup The product is partially soluble in the aqueous phase.Back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.[1]
The product adheres irreversibly to silica gel.Neutralize the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine. Alternatively, use a different stationary phase like alumina.

Experimental Protocols

The following protocols are representative methods based on established literature for the synthesis of analogous compounds. Optimization may be required.

Protocol 1: Synthesis of 2-Amino-4,6-dimethyl-3-cyanopyridine (Intermediate)

This procedure is adapted from one-pot syntheses of 2-amino-3-cyanopyridines.[4][5]

  • Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (10 mmol, 0.58 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (15 mmol, 1.16 g).

  • Solvent Addition : Add 20 mL of ethanol as the solvent.

  • Reaction : Heat the mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form.

  • Isolation : Filter the solid product and wash it with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities.

  • Drying : Dry the resulting white to pale yellow solid under vacuum to obtain 2-amino-4,6-dimethyl-3-cyanopyridine. Expected yields are typically in the range of 75-85%.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the principles of the Gewald reaction and related cyclizations involving elemental sulfur.[6][7]

  • Reagent Preparation : In a 50 mL round-bottom flask, combine 2-amino-4,6-dimethyl-3-cyanopyridine (5 mmol, 0.81 g), elemental sulfur (6 mmol, 0.19 g), and 15 mL of an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition : Add a suitable base, such as morpholine (5.5 mmol, 0.48 g), to the mixture.

  • Reaction : Heat the reaction mixture to 80-90°C with vigorous stirring for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the disappearance of the starting material by TLC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate should form.

  • Isolation : Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water (3 x 20 mL) and then a small amount of cold ethanol.

  • Purification : The crude product can be purified by recrystallization from ethanol or by column chromatography (if necessary, using a silica gel column pre-treated with triethylamine) to yield the final product.

Data on 2-Amino-3-cyanopyridine Synthesis Conditions

The synthesis of the 2-amino-3-cyanopyridine core is well-documented and can be achieved under various conditions. The choice of catalyst and energy source can significantly impact yield and reaction time.

Starting MaterialsCatalyst/ConditionsSolventTimeYield (%)Reference
Aromatic Aldehyde, Methyl Ketone, Malononitrile, Ammonium AcetateMicrowave IrradiationNone (Solvent-free)7-9 min72-86[4]
Aldehyde, Acetophenone, Malononitrile, Ammonium AcetateTBBDA or PBBSNone (Solvent-free)VariesGood-Excellent[5]
2,4-Pentadiene nitrile, Amine Compound, BaseTriethylamineDMF3.5 h58-81[8]
Aromatic Aldehyde, Ketone, Malononitrile, Ammonium AcetateFe₃O₄@THAM-MercaptopyrimidineNone (Solvent-free)VariesHigh[9]

References

Technical Support Center: Purification of Crude 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on a plausible Gewald-type synthesis, the most common impurities are likely to be unreacted starting materials such as 2,4-pentanedione and malononitrile, the Knoevenagel-Cope condensation intermediate, and elemental sulfur.[1][2][3][4][5] Additionally, side-products from dimerization or polymerization of the starting materials or intermediates may also be present.[1]

Q2: My crude product is a dark, oily residue. How can I best approach its purification?

A2: A dark, oily residue suggests the presence of polymeric impurities and residual starting materials. It is recommended to first attempt a solvent wash. Triturating the crude oil with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes can help precipitate the desired product while dissolving non-polar impurities.[1][5] If this is unsuccessful, column chromatography is the next recommended step.

Q3: I am having difficulty with the column chromatography of my compound. It either streaks badly or does not elute from the silica gel column. What can I do?

A3: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.[6][7][8] To mitigate this, you can:

  • Use a competing amine in the mobile phase: Add a small amount (0.5-1%) of triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexanes).[7][8] This will neutralize the acidic sites on the silica gel.

  • Use an amine-functionalized silica gel: This type of stationary phase is designed to minimize interactions with basic compounds, often providing better peak shapes and recovery.[6]

  • Consider reversed-phase chromatography: If normal-phase chromatography fails, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water (with a pH modifier if necessary) can be an effective alternative.[7]

Q4: What is a good solvent system for the recrystallization of this compound?

A4: For polar heterocyclic amines, a mixed solvent system is often effective for recrystallization.[1][5] A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether) until turbidity is observed.[9] Cooling the mixture should then induce crystallization. For compounds with amino groups, recrystallization from ethanol or a mixture of ethyl acetate and petroleum ether has been reported for similar structures.[9][10]

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity. A base-deactivated reversed-phase C18 column is often suitable for the analysis of heterocyclic aromatic amines.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.[13]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of material during column chromatography.The compound is irreversibly binding to the acidic silica gel.- Add 0.5-1% triethylamine or pyridine to the mobile phase.[7][8]- Switch to an amine-functionalized silica gel column.[6]- Consider using a less acidic stationary phase like alumina.
The product does not precipitate during recrystallization.The compound is too soluble in the chosen solvent system, or the concentration is too low.- Try a different solvent system with a greater difference in polarity between the two solvents.- Concentrate the solution to increase the saturation.- Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).
The product "oils out" during recrystallization.The melting point of the compound is lower than the boiling point of the solvent, or the impurity level is too high.- Use a lower-boiling point solvent for recrystallization.- Attempt to purify the material further by column chromatography before recrystallization.
Persistent Impurities
Symptom Possible Cause Suggested Solution
A persistent impurity is observed by TLC/HPLC with a similar Rf/retention time to the product.The impurity has a similar polarity to the product.- Optimize the column chromatography solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol).- If the impurity is less basic, the addition of a competing amine to the mobile phase might improve separation on silica gel.- Consider preparative HPLC for difficult separations.
The purified product is yellow or brown.The presence of colored impurities, possibly from polymerization or degradation.- Treat a solution of the product with activated charcoal before the final filtration and recrystallization. Be aware that this may reduce the yield.- Ensure the purification process minimizes exposure to heat and light, which can cause degradation.
Elemental sulfur is present in the final product.Incomplete removal of elemental sulfur from the synthesis.- Wash the crude product with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide - use with extreme caution in a fume hood).- Sulfur can sometimes be removed by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables present illustrative data for a typical purification of crude this compound.

Table 1: Illustrative Impurity Profile Before and After Purification

Compound Plausible Structure Crude Purity (by HPLC) Purified Purity (by HPLC)
This compoundTarget Compound75%>98%
2,4-pentanedioneStarting Material5%Not Detected
MalononitrileStarting Material3%Not Detected
Knoevenagel-Cope IntermediateIntermediate10%Not Detected
Elemental SulfurReagent2%Not Detected
Polymeric byproductsSide-product5%<2%

Table 2: Illustrative Purification Methods and Expected Outcomes

Purification Method Solvent System / Conditions Illustrative Yield Illustrative Final Purity
RecrystallizationEthanol/Water60-70%>95%
Column ChromatographySilica gel, Ethyl Acetate/Hexanes (1:1) + 0.5% Triethylamine50-65%>98%

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel as a slurry in the initial eluent (e.g., 90:10 hexanes/ethyl acetate + 0.5% triethylamine).

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 90:10 hexanes/ethyl acetate + 0.5% triethylamine).

    • Gradually increase the polarity of the eluent (e.g., to 70:30, 50:50 hexanes/ethyl acetate) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).

    • Add a second, miscible solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes cloudy.

    • If crystals form upon cooling, this is a good solvent system.

  • Recrystallization Procedure:

    • Dissolve the crude material in a minimal amount of the hot primary solvent in an Erlenmeyer flask.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Slowly add the secondary solvent until persistent cloudiness is observed.

    • Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

Purification_Troubleshooting start Crude 4,6-Dimethylisothiazolo [5,4-b]pyridin-3-amine recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization column_chromatography Perform Column Chromatography (Silica Gel) start->column_chromatography Direct Purification oily_or_impure Product is oily or impure recrystallization->oily_or_impure Failure pure_solid Pure Solid Obtained recrystallization->pure_solid Success low_yield Low Yield column_chromatography->low_yield Poor Recovery streaking Compound Streaks / Doesn't Elute column_chromatography->streaking Poor Separation check_purity Assess Purity (TLC, HPLC, NMR) column_chromatography->check_purity Good Separation oily_or_impure->column_chromatography add_amine Add Competing Amine (e.g., 0.5% Triethylamine) to Mobile Phase low_yield->add_amine streaking->add_amine amine_silica Use Amine-Functionalized Silica Gel streaking->amine_silica add_amine->column_chromatography amine_silica->column_chromatography check_purity->pure_solid

Caption: Troubleshooting workflow for the purification of crude this compound.

Impurity_Formation cluster_reactants Starting Materials 2_4_pentanedione 2,4-pentanedione intermediate Knoevenagel-Cope Intermediate 2_4_pentanedione->intermediate malononitrile Malononitrile malononitrile->intermediate sulfur Elemental Sulfur product 4,6-Dimethylisothiazolo [5,4-b]pyridin-3-amine sulfur->product intermediate->product side_product Polymeric/Dimeric Side-products intermediate->side_product

Caption: Plausible reaction pathway illustrating the formation of the target compound and potential side-products.

References

Technical Support Center: Overcoming Solubility Challenges of Isothiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with isothiazolopyridine derivatives in aqueous buffers during experimental assays.

Frequently Asked Questions (FAQs)

Q1: My isothiazolopyridine derivative won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues, a systematic approach is crucial. Start by verifying the compound's purity and identity. Subsequently, consider the physicochemical properties of your compound and the buffer system. Key factors influencing solubility include the buffer's pH relative to the compound's pKa, ionic strength, and temperature. A common reason for poor solubility is the lipophilic nature of many isothiazolopyridine derivatives.

Q2: How does the pH of the aqueous buffer impact the solubility of my isothiazolopyridine derivative?

A2: The pH of the buffer is a critical factor for ionizable compounds. Isothiazolopyridine derivatives can possess basic nitrogen atoms within their structure. For these basic compounds, decreasing the pH below their pKa will lead to protonation and the formation of a more soluble salt form. Conversely, for acidic derivatives, increasing the pH above their pKa will enhance solubility. It is important to ensure the chosen pH is compatible with your experimental assay and does not cause compound degradation.[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. Why does this happen and how can I prevent it?

A3: This common phenomenon is often due to the compound being significantly less soluble in the final aqueous buffer composition than in the highly organic DMSO stock. This rapid change in solvent environment can cause the compound to crash out of solution. To mitigate this, you can try a method called "serial dilution" or "gradual solvent exchange." Instead of a single large dilution, perform a series of smaller dilutions into intermediate solutions with decreasing concentrations of the organic solvent. This gradual reduction in the organic solvent percentage can help maintain the compound's solubility.

Q4: What are co-solvents and how can they improve the solubility of my isothiazolopyridine derivative?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2] Commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3] It is crucial to determine the maximum concentration of the co-solvent that does not interfere with your assay's biological components.

Q5: How can cyclodextrins help in solubilizing my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many isothiazolopyridine derivatives, forming a water-soluble "inclusion complex".[4] This complex effectively shields the hydrophobic part of the guest molecule from the aqueous environment, thereby increasing its apparent solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with isothiazolopyridine derivatives.

Issue 1: Compound Precipitation Upon Dilution of Organic Stock

  • Observation: A cloudy or particulate-filled solution forms immediately or over time after adding the compound's stock solution (e.g., in DMSO) to the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine if the final concentration of the compound is essential. Often, a lower concentration may be sufficient for the assay and will remain in solution.

    • Optimize Co-solvent Concentration: If a co-solvent is already in use, its concentration may be too low. Experiment with slightly higher concentrations, ensuring it does not impact the assay's validity.

    • Employ Gradual Dilution: Instead of a single dilution step, perform a stepwise dilution, gradually decreasing the organic solvent concentration.

    • Utilize Cyclodextrins: Prepare the final dilution in a buffer containing an optimized concentration of a suitable cyclodextrin, such as HP-β-CD.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Observation: High variability in assay results between replicates or experiments.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may be necessary.

    • Assess Solution Stability: The compound may be degrading or precipitating over the course of the experiment. Prepare fresh dilutions immediately before use and protect them from light if the compound is light-sensitive.

    • Evaluate Buffer Compatibility: Incompatibility between the buffer components and the compound can lead to precipitation. Test solubility in different buffer systems if possible.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative examples of how different solubilization techniques can improve the aqueous solubility of heterocyclic compounds, including kinase inhibitors with structural similarities to isothiazolopyridine derivatives.

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Basic Isothiazolopyridine Derivative (pKa = 6.5)

Buffer pHAqueous Solubility (µg/mL)Fold Increase
7.451
6.55010
5.525050
4.5>1000>200

Note: This data is illustrative and the actual solubility will vary depending on the specific isothiazolopyridine derivative.

Table 2: Enhancement of Aqueous Solubility of a Kinase Inhibitor with Co-solvents

Co-solventConcentration (% v/v)Aqueous Solubility (µg/mL)Fold Increase
None021
Ethanol52512.5
Ethanol108040
PEG 40054522.5
PEG 4001015075

Source: Adapted from studies on poorly-soluble antidiabetic drugs and kinase inhibitors.[2]

Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Aqueous Solubility of a Poorly Soluble Compound

HP-β-CD Concentration (mM)Apparent Aqueous Solubility (µg/mL)Fold Increase
01.51
52214.7
105838.7
2013590

Source: Based on data from cyclodextrin solubilization studies.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Determine Compound's pKa: If the pKa of your isothiazolopyridine derivative is unknown, it can be predicted using software or determined experimentally.

  • Prepare a Series of Buffers: Prepare a range of aqueous buffers with pH values spanning from below to above the compound's pKa.

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution.

  • Test Solubility: Add a small, precise volume of the stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature. Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour).

  • Quantify Solubility (Optional): To obtain quantitative data, prepare saturated solutions by adding an excess of the solid compound to each buffer. After equilibration, separate the undissolved solid by centrifugation or filtration and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Solubility Enhancement

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., ethanol, PEG 400).

  • Prepare Buffer-Co-solvent Mixtures: Prepare a series of your primary aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a Concentrated Stock Solution: Dissolve the isothiazolopyridine derivative in 100% of the chosen co-solvent or another suitable organic solvent like DMSO.

  • Test Solubility: Add a small volume of the stock solution to each buffer-co-solvent mixture to reach the target final concentration.

  • Observe and Analyze: Mix well and observe for precipitation. Determine the lowest concentration of co-solvent that maintains the compound in solution. It is crucial to also run a control to ensure the co-solvent at this concentration does not affect the biological activity in your assay.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its good solubility and safety profile.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing various concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).

  • Prepare a Concentrated Stock Solution: Dissolve the isothiazolopyridine derivative in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Form the Inclusion Complex: Add the stock solution dropwise to the cyclodextrin-containing buffers while vortexing. The molar ratio of cyclodextrin to the compound is a critical parameter to optimize.

  • Equilibrate: Allow the mixture to equilibrate, sometimes requiring gentle heating or sonication, to facilitate the formation of the inclusion complex.

  • Assess Solubility: Visually inspect for clarity and, for quantitative analysis, use the shake-flask method described in Protocol 1 with the cyclodextrin solutions as the solvent.

Visualizing Key Concepts and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many isothiazolopyridine derivatives are developed as kinase inhibitors. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isothiazolopyridine Isothiazolopyridine Derivative Isothiazolopyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an isothiazolopyridine derivative.

Experimental Workflow: Solubility Enhancement Strategy

A general workflow for addressing the poor aqueous solubility of a novel compound.

Solubility_Workflow Start Poorly Soluble Isothiazolopyridine Derivative Assess_Properties Assess Physicochemical Properties (pKa, LogP) Start->Assess_Properties Initial_Solubility Determine Initial Aqueous Solubility Assess_Properties->Initial_Solubility Strategy Select Solubilization Strategy Initial_Solubility->Strategy pH_Adjust pH Adjustment Strategy->pH_Adjust Ionizable Co_Solvent Co-solvency Strategy->Co_Solvent Lipophilic Cyclodextrin Cyclodextrin Complexation Strategy->Cyclodextrin Very Poorly Soluble Optimize Optimize Formulation (Concentration, Ratio) pH_Adjust->Optimize Co_Solvent->Optimize Cyclodextrin->Optimize Validate Validate in Assay (Activity & Interference) Optimize->Validate Success Solubility Issue Resolved Validate->Success

Caption: A systematic workflow for enhancing the solubility of isothiazolopyridine derivatives.

Troubleshooting Logic: Precipitation in Aqueous Buffer

A decision tree to guide troubleshooting when a compound precipitates upon dilution into an aqueous buffer.

Troubleshooting_Tree Start Precipitation Observed Check_Conc Is Final Concentration Above Known Solubility? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_Solvent Is Organic Solvent > 1%? Check_Conc->Check_Solvent No Resolved Issue Resolved Lower_Conc->Resolved Lower_Solvent Reduce Organic Solvent Percentage Check_Solvent->Lower_Solvent Yes Use_Enhancer Employ Solubility Enhancer Check_Solvent->Use_Enhancer No Lower_Solvent->Resolved pH_Option Adjust pH Use_Enhancer->pH_Option CoSolvent_Option Add Co-solvent Use_Enhancer->CoSolvent_Option CD_Option Use Cyclodextrin Use_Enhancer->CD_Option pH_Option->Resolved CoSolvent_Option->Resolved CD_Option->Resolved

Caption: A decision tree for troubleshooting compound precipitation in aqueous buffers.

References

Technical Support Center: Optimization of Isothiazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isothiazolo[5,4-b]pyridines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of isothiazolo[5,4-b]pyridines.

Problem 1: Low yield in the oxidative cyclization step.

  • Possible Cause: Suboptimal reaction temperature.

    • Suggested Solution: The reaction temperature is a critical parameter. For instance, some oxidative cyclizations are performed at 0°C to prevent halogen exchange and enhance the yield.[1] It is recommended to screen a range of temperatures to find the optimal condition for your specific substrate.

  • Possible Cause: Formation of side products.

    • Suggested Solution: During cyclization with bromine, over-bromination of electron-rich aromatic rings can lead to di- and tri-brominated impurities.[1] To minimize this, consider slow, portion-wise addition of bromine at a controlled temperature. Using a less reactive brominating agent might also be a viable strategy.

  • Possible Cause: Dimerization of the thiol intermediate.

    • Suggested Solution: The in-situ generation of the free thiol from a protected precursor, such as a p-methoxybenzyl (PMB) protected thiol, can prevent dimerization. This allows for immediate conversion to the desired isothiazole.[2]

Problem 2: Formation of multiple products in nucleophilic aromatic substitution (SNA r) reactions.

  • Possible Cause: Multiple reactive sites on the isothiazolo[5,4-b]pyridine core.

    • Suggested Solution: The presence of multiple halogens or other leaving groups can lead to a mixture of substitution products, reducing the selectivity and yield of the desired compound.[1] To improve regioselectivity, consider using a dihalogenated starting material where the two positions have different reactivities. For example, in 3,5-disubstituted isothiazolo[4,5-b]pyridines, position 5 is activated by the neighboring nitrogen, which can influence the site of nucleophilic attack.[2] Alternatively, employing a protecting group strategy to temporarily block one of the reactive sites can be effective.

Problem 3: Difficulty in product purification.

  • Possible Cause: Presence of closely eluting impurities.

    • Suggested Solution: Optimize the chromatographic conditions. This can involve screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients. If co-elution persists, a chemical quench or a specific workup step to remove the impurity before chromatography should be considered.[1]

  • Possible Cause: Product instability on silica gel.

    • Suggested Solution: If the target compound is sensitive to the acidic nature of silica gel, consider using an alternative stationary phase such as neutral alumina or a reverse-phase column for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the isothiazolo[5,4-b]pyridine scaffold?

A common and effective method involves the cyclization of a substituted pyridine derivative. One approach is the oxidative cyclization of a picolinonitrile intermediate.[1] Another strategy involves the reaction of 3-amino-2-chloropyridine derivatives with an isothiocyanate.[1]

Q2: What are some key intermediates used in the synthesis of substituted isothiazolo[5,4-b]pyridines?

The choice of key intermediates depends on the synthetic route. Dihalogenated isothiazolo[5,4-b]pyridines, such as 3,6-dibromo-isothiazolo[4,5-b]pyridine and 4,6-dichloroisothiazolopyridines, are crucial for introducing further functionalization through cross-coupling or nucleophilic substitution reactions.[2][3]

Q3: What are known side reactions that can impact the overall yield?

Side reactions can significantly lower the yield. For example, during oxidative cyclization with bromine, over-bromination of electron-rich aromatic systems can produce di- and tri-brominated byproducts.[1] In reactions involving nucleophilic substitution, the presence of multiple reactive sites can result in a mixture of products, thereby reducing the selectivity and yield of the desired compound.[1]

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Thiol Introduction5-bromo-3-fluoropicolinonitrilep-methoxybenzylthiol, K₂CO₃, DMA, 0 °C5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile85[1]
Oxidative Cyclization5-bromo-3-((4-methoxybenzyl)thio)picolinonitrileBr₂, EtOAc, 80 °C3,6-dibromo-isothiazolo[4,5-b]pyridine88[2]
Nucleophilic Aromatic Substitution3,6-dibromoisothiazolo[4,5-b]pyridine(2S,6R)-2,6-dimethylmorpholine, ethanol3-bromo-6-((2S,6R)-2,6-dimethylmorpholin-4-yl)isothiazolo[4,5-b]pyridine97[2]
Suzuki Coupling3-bromo-6-(morpholino)isothiazolo[4,5-b]pyridine3,4-dimethoxyphenylboronic acid, XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80 °C6-(3,4-dimethoxyphenyl)-3-(morpholino)isothiazolo[4,5-b]pyridine89 - quant.[2]

Experimental Protocols

Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine (Key Intermediate)

This two-step procedure provides access to a key intermediate for further functionalization.

Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile

  • To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in dimethylacetamide (DMA), add K₂CO₃ (as a base) and p-methoxybenzylthiol.

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product. An 85% yield has been reported for this step.[1]

Step 2: Oxidative Cyclization

  • Dissolve the product from the previous step in ethyl acetate.

  • Add bromine (Br₂) and heat the reaction mixture at 80 °C.

  • Monitor the formation of 3,6-dibromo-isothiazolo[4,5-b]pyridine.

  • Upon completion, the formed precipitate can be filtered off and recrystallized from methanol. An 88% yield has been reported for this step.[2]

Mandatory Visualizations

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization cluster_3 Functionalization A Substituted Picolinonitrile C Thioether Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Sulfur Source (e.g., PMB-SH) B->C D Isothiazolo[5,4-b]pyridine Core C->D Oxidizing Agent (e.g., Br₂) E Functionalized Isothiazolo[5,4-b]pyridine D->E Nucleophilic Substitution or Cross-Coupling Reaction

Caption: General synthetic pathway for isothiazolo[5,4-b]pyridines.

G cluster_0 Experiment Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis prep Prepare Reactants and Solvents setup Assemble Reaction Apparatus prep->setup reaction Run Reaction under Controlled Conditions setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup monitoring->reaction purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for synthesis and optimization.

G start Low Reaction Yield q1 Is the reaction the cyclization step? start->q1 a1_yes Optimize Temperature (e.g., 0°C to 80°C) q1->a1_yes Yes a1_no Is it a nucleophilic substitution? q1->a1_no No side_products Are side products observed? a1_yes->side_products a2_yes Check for multiple reactive sites. Consider protecting groups. a1_no->a2_yes Yes a2_no Review literature for substrate-specific issues. a1_no->a2_no No a2_yes->side_products sp_yes Identify side products (e.g., over-bromination). Adjust reagent stoichiometry or addition rate. side_products->sp_yes Yes sp_no Check starting material purity and reagent quality. side_products->sp_no No

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Stability testing of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with this compound under experimental conditions?

A1: Based on the general characteristics of related heterocyclic amines, this compound may exhibit instability under extreme pH and high-temperature conditions.[1] Degradation is also possible under oxidative and photolytic stress. Common issues include loss of parent compound, formation of degradation products, and changes in physical properties such as color and solubility.

Q2: My assay shows a rapid loss of the parent compound after adding the acidic solution. What could be the cause?

A2: Rapid degradation in acidic conditions is a known issue for many nitrogen-containing heterocyclic compounds. The pyridine and amine functionalities in the molecule are susceptible to acid-catalyzed hydrolysis. Consider reducing the acid concentration or the exposure time in your initial stress testing experiments.

Q3: I am observing multiple degradation peaks in my chromatogram after oxidative stress testing. How can I identify the primary degradation pathway?

A3: The presence of multiple degradation peaks suggests several reaction pathways may be occurring. The isothiazole ring and the amine group are potential sites for oxidation. To identify the primary pathway, you can perform time-course studies to see which degradant forms first. Additionally, using a milder oxidizing agent or a lower concentration of the current one can help in isolating the primary degradation product. Mass spectrometry (LC-MS) is essential for the structural elucidation of the degradants to map the pathway.

Q4: The recovery of my compound is low even in the control sample. What should I check?

A4: Low recovery in the control sample could indicate several issues:

  • Adsorption: The compound may be adsorbing to the surfaces of your experimental vessels (e.g., glass, plastic). Silanized glassware or using different types of vials might mitigate this.

  • Solvent Instability: The compound might be unstable in the chosen solvent. Verify the stability of the compound in the dissolution solvent over the experimental timeframe.

  • Inaccurate Standard Preparation: Double-check the preparation and concentration of your reference standard.

  • Analytical Method Issues: Ensure your analytical method is validated for precision, accuracy, and linearity.

Q5: After photostability testing, my sample has changed color. Does this indicate significant degradation?

A5: A change in color is a strong indicator of degradation. Photolytic degradation often leads to the formation of colored byproducts. It is crucial to quantify the amount of the parent compound remaining and characterize the degradation products using a suitable analytical technique like HPLC with a photodiode array (PDA) detector to correlate the color change with the formation of specific chromophoric degradants.

Troubleshooting Guides

Issue 1: Inconsistent Results in Thermal Stability Studies
Symptom Possible Cause Suggested Solution
High variability between replicate samples.Non-uniform heat distribution in the oven or heating block.1. Ensure the stability chamber or oven has uniform temperature distribution. 2. Place all samples in the same location within the chamber for each run. 3. Use a calibrated thermometer to verify the temperature at different points.
Degradation is much higher or lower than expected.Incorrect temperature setting or fluctuation.1. Calibrate the oven or heating block. 2. Use a continuous temperature monitoring system.
Sample appearance changes (e.g., melting, discoloration) at a lower than expected temperature.The presence of impurities can lower the melting point or catalyze degradation.1. Ensure the purity of the compound using a reference standard. 2. Analyze the sample by DSC (Differential Scanning Calorimetry) to determine the accurate melting point and check for thermal events.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis of Degradation Samples

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Tailing peak for the parent compound. | Interaction of the basic amine group with residual silanols on the C18 column. | 1. Use a base-deactivated column. 2. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). 3. Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated. | | Co-elution of degradation products with the parent peak. | The analytical method is not stability-indicating. | 1. Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). 2. Try a different column chemistry (e.g., phenyl-hexyl, cyano). 3. Adjust the mobile phase pH to alter the retention of ionizable degradants. | | Extraneous peaks in the chromatogram. | Contamination from the stress reagent or sample matrix. | 1. Inject a blank sample containing only the stress reagent and solvent. 2. Ensure proper sample clean-up if excipients are present. |

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[2][3] These studies help in identifying likely degradation products and developing stability-indicating analytical methods.[2][4]

Acid and Base Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]

    • For acid hydrolysis, mix the stock solution with 0.1 N HCl.

    • For base hydrolysis, mix the stock solution with 0.1 N NaOH.

    • Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[5]

    • Store the solution at room temperature, protected from light, for a specified duration.

    • Withdraw samples at various time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the solid compound.

  • Protocol:

    • Place a known amount of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 70 °C).

    • Forced degradation can also be performed on the drug substance in solution.[4]

    • After a defined period, remove the sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute for analysis.

    • Analyze by HPLC.

Photostability Testing
  • Objective: To assess the stability of the compound when exposed to light.

  • Protocol:

    • Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for analysis.

    • Analyze by HPLC and compare the results of the exposed sample to the dark control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) stock->acid base Base Hydrolysis (0.1 N NaOH) stock->base oxidative Oxidation (3% H2O2) stock->oxidative thermal Thermal Stress (70°C, Solid) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc report Data Analysis & Reporting hplc->report troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Degradation Results check_temp Is temperature uniform and calibrated? start->check_temp Thermal Stress check_conc Are stock solution concentrations correct? start->check_conc All Conditions check_method Is the analytical method validated? start->check_method Analytical Stage sol_temp Calibrate equipment & ensure uniform loading check_temp->sol_temp No sol_conc Prepare fresh standards & verify concentration check_conc->sol_conc No sol_method Re-validate or optimize the analytical method check_method->sol_method No

References

Troubleshooting guide for isothiazolopyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isothiazolopyridine derivatives. The following sections address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section is designed to provide rapid solutions to common problems encountered during the synthesis of isothiazolopyridines.

Q1: My isothiazolopyridine synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Recommendation: A screening of reaction conditions is advisable. For similar heterocyclic systems, changing the solvent has been shown to dramatically affect yield and selectivity.[1][2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions or inhibit the desired transformation.

    • Recommendation: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or column chromatography before use.

  • Inadequate Mixing: For heterogeneous reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

    • Recommendation: Ensure vigorous stirring throughout the reaction.

Q2: I am observing the formation of unexpected side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products, such as isomers or dimers, can complicate purification and reduce the yield of the desired isothiazolopyridine.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.

    • Recommendation: Try running the reaction at a lower temperature. While this may increase the required reaction time, it can improve the selectivity for the desired product.

  • Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can be critical to prevent the formation of undesired intermediates.

    • Recommendation: If applicable to your synthetic route, experiment with different orders of reagent addition.

  • Photochemical Decomposition: Some heterocyclic compounds are sensitive to light and can decompose or rearrange upon exposure.[3]

    • Recommendation: If you suspect your compounds are light-sensitive, conduct the reaction and work-up in the dark or in amber-colored glassware.

Q3: I am having difficulty purifying my isothiazolopyridine product. What purification strategies are most effective?

A3: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal solvent system will need to be determined empirically, often with the aid of TLC analysis.

  • Recrystallization: If your product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be a viable option.

  • High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures or compounds that are sensitive to solid stationary phases, HSCCC can be a powerful purification technique.[4]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of related heterocyclic syntheses, providing a starting point for optimization studies.

Table 1: Effect of Solvent on the Yield of a Thiazolopyrimidine Derivative [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene80265
2Acetonitrile80272
31,2-Dichloroethane (DCE)80283
4Tetrahydrofuran (THF)80281
5N,N-Dimethylformamide (DMF)80282
6Ethanol80270
7Dichloromethane80268
8Methanol80276

Table 2: Optimization of Reaction Conditions for Trisubstituted Thiazole Synthesis [5]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Water1003075
2Water1303085
3Water1301592
4Ethanol806060
5Toluene1106055

Experimental Protocols

Below are representative experimental protocols for the synthesis of precursors and the final cyclization to form a related thiazolopyridine system. These should be adapted based on the specific isothiazolopyridine target.

Protocol 1: Synthesis of a Thiourea Intermediate [6]

This protocol describes the synthesis of a key thiourea intermediate from an aminopyridine derivative.

  • Dissolution: Dissolve the starting aminopyridine (1 equivalent) in a suitable solvent such as acetone.

  • Reagent Addition: Add the isothiocyanate reagent (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Hantzsch-Type Cyclization to form the Isothiazolopyridine Ring [6]

This protocol details the cyclization of a thiourea intermediate with an α-haloketone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thiourea intermediate (1 equivalent) and the α-haloketone (1 equivalent) in a solvent such as ethanol.

  • Heating: Heat the reaction mixture to reflux for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure isothiazolopyridine derivative.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting isothiazolopyridine synthesis.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm->optimize_conditions screen_solvent Screen Solvents optimize_conditions->screen_solvent vary_temp Vary Temperature optimize_conditions->vary_temp vary_time Vary Reaction Time optimize_conditions->vary_time check_workup Review Work-up & Purification screen_solvent->check_workup vary_temp->check_workup vary_time->check_workup alt_purification Alternative Purification (e.g., Recrystallization, Prep-TLC) check_workup->alt_purification Difficult Separation success Improved Yield and Purity Achieved check_workup->success Optimized alt_purification->success

Caption: A decision tree for troubleshooting low yields and side product formation.

Purification_Strategy crude_product Crude Product Mixture of product, starting materials, and side products is_solid Is the product a solid? crude_product->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Recrystallization failed try_recrystallization->column_chromatography Unsuccessful successful_purification Pure Product Obtained try_recrystallization->successful_purification Successful column_chromatography->successful_purification Successful difficult_separation Separation still not achieved column_chromatography->difficult_separation Co-elution prep_tlc Consider Preparative TLC or other methods difficult_separation->prep_tlc prep_tlc->successful_purification

Caption: A workflow for selecting an appropriate purification strategy.

References

How to avoid side product formation in isothiazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isothiazole ring synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isothiazoles, with a focus on minimizing and avoiding the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing an isothiazole from an enaminoester, elemental sulfur, and a bromodifluoroacetamide/ester, but I am isolating the isomeric thiazole as a major byproduct. How can I improve the selectivity for the isothiazole?

A1: The formation of thiazole as a regioisomeric byproduct is a common issue in this three-component reaction. The selectivity between the desired isothiazole and the thiazole isomer is highly dependent on the reaction conditions, particularly the choice of base and catalyst.

To favor the formation of the isothiazole, the use of a copper catalyst in conjunction with a mild inorganic base is recommended. Conversely, stronger bases without a copper catalyst tend to promote the formation of the thiazole.

Troubleshooting Guide: Thiazole vs. Isothiazole Selectivity

ConditionBaseCatalystPredominant ProductReported Yield
Isothiazole Synthesis Na₃PO₄Copper PowderIsothiazoleUp to 88%[1]
Thiazole Synthesis Cs₂CO₃NoneThiazoleUp to 76%[1]

Q2: During the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and an ammonia source, I am observing the formation of unidentified impurities and experiencing low yields. What are the likely side products and how can I avoid them?

A2: In the synthesis of isothiazoles from β-ketodithioesters and ammonia or its equivalent, several side reactions can occur, leading to a complex reaction mixture and reduced yields of the desired product. One common issue is the formation of thiophene derivatives as minor products. The reaction conditions, especially the choice of solvent and the presence of an oxidizing agent, are crucial for directing the reaction towards the desired isothiazole.

The use of a copper salt, such as copper acetate, has been shown to promote the formation of the isothiazole ring.[2] The reaction likely proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3] Ensuring efficient oxidation of the dihydroisothiazole intermediate to the aromatic isothiazole is key to preventing the formation of side products.

Troubleshooting Flowchart for Isothiazole Synthesis from β-Ketodithioesters

start Low yield or impurities in isothiazole synthesis from β-ketodithioesters check_conditions Review Reaction Conditions start->check_conditions side_products Potential Side Products: - Thiophenes - Unreacted intermediates check_conditions->side_products solution3 Optimize solvent and temperature. Consider a polar aprotic solvent like DMF. check_conditions->solution3 Optimization solution1 Introduce a Copper(II) Acetate catalyst to promote isothiazole formation. side_products->solution1 Regioselectivity issue solution2 Ensure adequate aeration or use a mild oxidant to facilitate aromatization. side_products->solution2 Incomplete reaction end Improved Yield and Purity of Isothiazole solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for isothiazole synthesis from β-ketodithioesters.

Q3: I am attempting a rhodium-catalyzed transannulation of a 1,2,3-thiadiazole with a nitrile to synthesize a substituted isothiazole, but the reaction is sluggish and gives a complex mixture. What are the potential pitfalls?

A3: Rhodium-catalyzed transannulation is a powerful method for isothiazole synthesis; however, its success is sensitive to several factors. Incomplete reaction or the formation of byproducts can arise from suboptimal catalyst activity, inappropriate choice of ligand, or unfavorable reaction kinetics with the specific nitrile substrate.

Electron-deficient nitriles tend to be more reactive in this transformation.[4][5] The choice of the rhodium catalyst and the phosphine ligand is also critical for efficient catalysis. A common catalyst system is a combination of [Rh(COD)Cl]₂ and a bulky electron-rich phosphine ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene).[4][5]

General Reaction Pathway

thiadiazole 1,2,3-Thiadiazole intermediate α-Thiavinyl Rh-carbenoid thiadiazole->intermediate Denitrogenation nitrile Nitrile isothiazole Isothiazole nitrile->isothiazole catalyst [Rh(COD)Cl]₂ / DPPF catalyst->intermediate intermediate->isothiazole Cyclization n2 N₂ intermediate->n2 byproduct

Caption: Simplified pathway for Rh-catalyzed isothiazole synthesis.

For troubleshooting, ensure the purity of the starting materials and solvent, and consider screening different rhodium sources and phosphine ligands if the standard conditions are not effective for your substrate.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Aryl-3-hydroxyisothiazoles

This protocol is adapted from a method describing the reaction of a dithioester with an aryl acetonitrile.[3]

Materials:

  • Appropriate dithioester (1.0 equiv)

  • Substituted aryl acetonitrile (1.2 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the dithioester in DMSO, add the aryl acetonitrile and powdered KOH.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxyisothiazole.

Protocol 2: High-Yield Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol is based on a metal- and catalyst-free method.[3]

Materials:

  • β-Ketodithioester (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketodithioester in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the reaction mixture with stirring. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the pure 3,5-disubstituted isothiazole.

Protocol 3: Rhodium-Catalyzed Synthesis of Isothiazoles

This protocol is a general guideline based on the transannulation of 1,2,3-thiadiazoles with nitriles.[4][5]

Materials:

  • 1,2,3-Thiadiazole (1.0 equiv)

  • Nitrile (2.0-3.0 equiv)

  • [Rh(COD)Cl]₂ (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (12 mol%)

  • Chlorobenzene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add [Rh(COD)Cl]₂ and DPPF.

  • Add anhydrous chlorobenzene and stir for a few minutes.

  • Add the 1,2,3-thiadiazole and the nitrile.

  • Heat the reaction mixture to 130 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired isothiazole.

References

Refinement of protocols for kinase assays with isothiazolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isothiazolopyridine inhibitors in kinase assays. The following sections address common issues encountered during experimental procedures to help refine your protocols and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to consider when setting up a kinase assay for an isothiazolopyridine inhibitor?

A1: Before initiating inhibitor screening, it is crucial to establish a robust and optimized assay.[1] Key considerations include selecting the appropriate assay technology (e.g., fluorescence, luminescence, radiometric), purifying and characterizing the kinase and substrate, and optimizing buffer conditions, reagent concentrations, and incubation times.[1][2] A thorough understanding of the assay's performance and limitations is fundamental to generating reliable inhibitor data.

Q2: How does the ATP concentration impact the apparent potency (IC50) of my isothiazolopyridine inhibitor?

A2: For ATP-competitive inhibitors, the concentration of ATP is a critical parameter that can significantly influence the IC50 value.[3][4] Cellular ATP concentrations are in the millimolar range, often much higher than those used in biochemical assays.[4][5] Performing assays at ATP concentrations near the Michaelis-Menten constant (Km) of the kinase will make the assay more sensitive to competitive inhibitors.[4][6] The Cheng-Prusoff equation can be used to describe the relationship between IC50, inhibitor affinity (Ki), and ATP concentration.[3][4]

Q3: My isothiazolopyridine inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons?

A3: This discrepancy is a common challenge in drug discovery.[7] Several factors can contribute to this difference:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6]

  • High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor at the ATP-binding site, leading to a significant decrease in apparent potency.[5][6]

  • Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Compound Metabolism: The inhibitor could be metabolized into an inactive form within the cell.

  • Off-Target Effects: The initial biochemical activity might be due to off-target effects not present or relevant in the cellular context.[8]

Q4: What is the Z'-factor, and why is it important for my kinase assay?

A4: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[9][10] It is calculated using the means and standard deviations of the positive and negative controls.[9][11] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered acceptable.[9][12] An assay with a Z'-factor below 0 is not considered reliable for screening.[9]

Q5: How can I validate the results obtained from my primary kinase assay?

A5: Validating findings with orthogonal methods is crucial to ensure that the observed effects are due to the on-target inhibition of the kinase.[8][13] Orthogonal assays use different principles to measure the same biological event.[8] Examples include:

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the inhibitor to the kinase.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[14]

  • Western Blotting: This can be used to measure the phosphorylation status of a downstream substrate of the target kinase in a cellular context.[14]

  • Genetic Approaches: Using techniques like siRNA or CRISPR to knock down the target kinase should mimic the phenotypic effects of the inhibitor.[15]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your kinase assays with isothiazolopyridine inhibitors.

Issue 1: No or Low Inhibition Observed

Potential Causes & Solutions

Potential CauseRecommended Solution
Compound Integrity/Purity Verify the chemical identity and purity of your isothiazolopyridine inhibitor using methods like mass spectrometry or NMR.[6]
Compound Precipitation Isothiazolopyridine inhibitors may have limited solubility. Visually inspect for precipitation in your stock solution and assay wells.[6][16] Consider preparing a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before dilution.[6][17] You can also test the solubility in the final assay buffer.[18]
Inappropriate ATP Concentration If your inhibitor is ATP-competitive, a high ATP concentration in the assay can mask its inhibitory effect.[6][19] Try performing the assay with an ATP concentration at or near the Km for the kinase to increase sensitivity.[4][6]
Inactive Kinase Enzyme Confirm the activity of your kinase enzyme. Purity and activity can vary between batches and suppliers.[15] Include a positive control inhibitor known to be effective against your target kinase to validate enzyme activity.[6] Also, run a no-inhibitor control to establish baseline kinase activity.[6]
Issue 2: High Variability Between Replicate Wells

Potential Causes & Solutions

Potential CauseRecommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated and that pipetting techniques are consistent. Use of automated liquid handlers for large screens can minimize this variability.
Incomplete Mixing of Reagents Ensure thorough mixing of all reagents upon addition to the assay plate, especially after adding the inhibitor and initiating the reaction.[20]
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can affect results. Avoid using the outer wells or fill them with buffer or water to create a humidity barrier.[20]
Compound Precipitation Inconsistent precipitation across wells can lead to high variability. Refer to the solutions for "Compound Precipitation" in Issue 1.[18]
Reagent Instability Ensure all reagents, including the kinase, substrate, and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.[18][21]
Issue 3: High Background Signal

Potential Causes & Solutions

Potential CauseRecommended Solution
Substrate Decomposition/Contamination A high signal in a no-enzyme control suggests that the substrate may be degrading or contaminated.[21] Prepare fresh substrate and buffer solutions.
Contaminated Enzyme Stock A high signal in a no-substrate control could indicate contaminating kinase activity in your enzyme preparation.[21] Consider the purity of your enzyme source.[1]
Compound Interference The isothiazolopyridine inhibitor itself might interfere with the assay detection method (e.g., autofluorescence, luciferase inhibition).[2][19] To test for this, set up a control reaction with all components, including the inhibitor, but without the kinase enzyme.[19]
High ATP Concentration In assays that measure ATP depletion (like Kinase-Glo®), a high initial ATP concentration can lead to a high background signal.[19][22]
Compound Aggregation Some small molecules can form aggregates that non-specifically inhibit enzymes.[19] This can sometimes be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[19]

Experimental Protocols

Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor system.

  • Compound Preparation: Prepare serial dilutions of the isothiazolopyridine inhibitor in DMSO. Then, dilute the inhibitor to its final concentration in the kinase assay buffer. Include a DMSO-only control.[23]

  • Reaction Setup: In a white, opaque microplate (e.g., 384-well), add the kinase, substrate, and the diluted inhibitor.[6]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be optimized (e.g., at the Km of the kinase).[6]

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time that falls within the linear range of the reaction.[19]

  • ATP Detection: Add an equal volume of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.[6][22]

  • Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.[24]

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is inversely proportional to the kinase activity.[25]

Z'-Factor Determination

To assess the quality of your assay, the Z'-factor should be calculated before screening inhibitors.

  • Prepare Controls: In multiple wells of your assay plate, prepare a positive control (no inhibitor, 100% kinase activity) and a negative control (a known, potent inhibitor or no enzyme, 0% kinase activity).

  • Run Assay: Perform the kinase assay as described above.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

Data Presentation

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and has a large separation between positive and negative controls.[9][12]
0 to 0.5AcceptableThe assay may be adequate but could benefit from optimization.[9]
< 0PoorThe assay is not suitable for reliable screening and requires significant optimization.[9]

Table 2: Troubleshooting Control Well Analysis

ControlExpected ResultDeviation and Potential Cause
No Inhibitor (Positive Control) Maximum SignalLow signal suggests issues with enzyme activity, substrate, or ATP.
Known Inhibitor (Negative Control) Minimal SignalHigh signal suggests the known inhibitor is inactive or there is an issue with the assay setup.
No Enzyme Background SignalA high signal, especially in the presence of the test compound, points to compound interference with the detection system.[19]
No Substrate Background SignalA signal significantly above background may indicate kinase autophosphorylation or a contaminating kinase in the enzyme preparation.[19]

Visualizations

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Isothiazolopyridine Inhibitor Dilutions add_components Add Kinase, Substrate, and Inhibitor to Plate prep_inhibitor->add_components prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->add_components start_reaction Add ATP to Initiate Reaction add_components->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection read_plate Measure Signal (Luminescence) add_detection->read_plate analyze_data Calculate % Inhibition, IC50, and Z'-Factor read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

troubleshooting_logic start Problem Encountered (e.g., Low Inhibition) check_compound Verify Compound Integrity & Solubility? start->check_compound check_assay Review Assay Conditions (ATP, Enzyme)? check_compound->check_assay [ OK ] solution_compound Synthesize Fresh Compound or Test Solubility check_compound->solution_compound [ Issue ] check_controls Analyze Control Wells (No Enzyme, etc.)? check_assay->check_controls [ OK ] solution_assay Optimize ATP/Enzyme Concentration check_assay->solution_assay [ Issue ] solution_controls Identify Source of Error (e.g., Interference) check_controls->solution_controls [ Issue ] end_node Problem Resolved check_controls->end_node [ OK ] solution_compound->end_node solution_assay->end_node solution_controls->end_node

Caption: A logical workflow for troubleshooting common kinase assay issues.

orthogonal_validation cluster_validation Orthogonal Validation Methods primary_assay Primary Screen: Biochemical Kinase Assay (IC50 Value) biophysical Biophysical Assay (e.g., SPR) Confirms Direct Binding primary_assay->biophysical cellular_target Cellular Target Engagement (e.g., CETSA) Confirms In-Cell Binding primary_assay->cellular_target downstream_pathway Downstream Pathway Analysis (e.g., Western Blot) Confirms Functional Effect primary_assay->downstream_pathway genetic Genetic Validation (e.g., siRNA/CRISPR) Phenocopies Inhibitor Effect primary_assay->genetic robust_conclusion Robust Conclusion on Inhibitor's On-Target Activity biophysical->robust_conclusion cellular_target->robust_conclusion downstream_pathway->robust_conclusion genetic->robust_conclusion

Caption: Strategy for validating primary screening hits with orthogonal methods.

References

Technical Support Center: Enhancing the Cell Permeability of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a heterocyclic compound with the molecular formula C₈H₉N₃S.[1][2] Its structure, featuring a fused isothiazolo-pyridine ring system, may present challenges for efficient passage across the lipid bilayers of cell membranes. Poor cell permeability can lead to low intracellular concentrations, potentially limiting the compound's efficacy in cell-based assays and its therapeutic potential.

Q2: I am observing low biological activity of this compound in my cellular assays. Could this be related to poor permeability?

Yes, low apparent biological activity is a common consequence of poor cell permeability. If the compound cannot efficiently enter the target cells, it cannot interact with its intracellular molecular targets. It is crucial to determine if the issue is a lack of intrinsic activity or a failure to reach the target due to permeability barriers.

Q3: What are the key physicochemical properties of a compound that influence its cell permeability?

Several physicochemical properties are critical determinants of a small molecule's ability to passively diffuse across a cell membrane. These include:

  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP range is generally required for good permeability.

  • Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. Higher PSA is often associated with lower permeability.

  • Molecular Weight (MW): Larger molecules tend to have lower permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.

  • Aqueous Solubility: Poor solubility can lead to a low concentration of the compound at the cell surface, which can be mistaken for low permeability.[3]

Q4: How can I experimentally assess the cell permeability of this compound?

Two widely used in vitro assays to determine the permeability of a compound are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5] It is a cost-effective method for initial screening.[6]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][8] It provides a more comprehensive assessment of permeability, including passive diffusion and the potential for active transport and efflux.[7]

Q5: What is the apparent permeability coefficient (Papp) and how is it interpreted?

The apparent permeability coefficient (Papp), measured in cm/s, is a quantitative measure of the rate at which a compound crosses a cell monolayer or an artificial membrane. Papp values are generally categorized as follows:

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at enhancing the cell permeability of this compound.

Issue 1: Consistently low Papp value in PAMPA, suggesting poor passive diffusion.

  • Possible Cause: The intrinsic physicochemical properties of this compound (e.g., high polarity, low lipophilicity) are unfavorable for passive diffusion.

  • Troubleshooting Strategies:

    • Chemical Modification (Prodrug Approach): Modify the structure to temporarily mask polar functional groups, thereby increasing lipophilicity.[9][10] These modifications should be designed to be cleaved by intracellular enzymes, releasing the active parent compound.

    • Structural Analogs: Synthesize and test analogs of the compound with altered substituents to optimize the balance between permeability and activity. For example, introducing lipophilic groups or groups that can form intramolecular hydrogen bonds might improve permeability.[11][12]

Issue 2: Low apparent permeability in Caco-2 assays, but moderate to high permeability in PAMPA.

  • Possible Cause: The compound may be a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model.[3][13] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation.

  • Troubleshooting Strategies:

    • Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay, measuring transport from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is a strong indicator of active efflux.

    • Use of P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[14]

Issue 3: Poor aqueous solubility of the compound is hindering accurate permeability assessment.

  • Possible Cause: The compound precipitates in the aqueous assay buffer, leading to an underestimation of its permeability.

  • Troubleshooting Strategies:

    • Solubility Measurement: Determine the thermodynamic solubility of the compound in the assay buffer.

    • Formulation Strategies:

      • Use co-solvents (e.g., a small percentage of DMSO), but be cautious as high concentrations can affect membrane integrity.[15]

      • Incorporate solubility enhancers like cyclodextrins in the formulation.

      • For Caco-2 assays, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to mimic physiological conditions and improve the solubility of lipophilic compounds.[3]

Issue 4: High variability in permeability data between experimental replicates.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity or issues with compound stability.

  • Troubleshooting Strategies:

    • Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER suggests compromised tight junctions. A Lucifer Yellow permeability assay can also be used to check for leaks in the monolayer.

    • Assess Compound Stability: Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay to check for degradation.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor well.[4][6]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO to a final concentration of typically 10-100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6][13]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay

Principle: This assay utilizes a monolayer of human colon adenocarcinoma (Caco-2) cells grown on a semi-permeable filter support. These cells differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[7][8]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the integrity of the tight junctions. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.[16]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[7]

    • At defined time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is then calculated as Papp (B to A) / Papp (A to B).

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow pampa_start Prepare Lipid Membrane on Donor Plate pampa_solutions Prepare Donor and Acceptor Solutions pampa_start->pampa_solutions pampa_incubate Assemble and Incubate pampa_solutions->pampa_incubate pampa_analyze Analyze Compound Concentration (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Filter Inserts (21 days) caco2_teer Check Monolayer Integrity (TEER Measurement) caco2_culture->caco2_teer caco2_assay Perform Bidirectional Permeability Assay (A-B, B-A) caco2_teer->caco2_assay caco2_analyze Analyze Compound Concentration (LC-MS/MS) caco2_assay->caco2_analyze caco2_calc Calculate Papp and Efflux Ratio caco2_analyze->caco2_calc

Caption: Workflow for PAMPA and Caco-2 permeability assays.

troubleshooting_logic start Low Permeability Observed pampa_low Low Papp in PAMPA? start->pampa_low caco2_low_pampa_high Low Papp in Caco-2, High in PAMPA? pampa_low->caco2_low_pampa_high No chem_mod Action: Chemical Modification (Prodrug, Analogs) pampa_low->chem_mod Yes solubility_issue Solubility Issues? caco2_low_pampa_high->solubility_issue No efflux_study Action: Bidirectional Caco-2 Assay with P-gp Inhibitors caco2_low_pampa_high->efflux_study Yes formulation Action: Improve Formulation (Co-solvents, Enhancers) solubility_issue->formulation Yes end Re-evaluate Permeability solubility_issue->end No chem_mod->end efflux_study->end formulation->end

Caption: Troubleshooting logic for low cell permeability.

References

Navigating Isothiazolopyridine-Induced Toxicity in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazolopyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding toxicity issues encountered in preclinical animal models. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, mitigate, and ultimately design safer isothiazolopyridine-based therapeutics.

Introduction: Understanding the Root of Isothiazolopyridine Toxicity

Isothiazolopyridine scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors. However, their development is often hampered by unexpected toxicities in animal models. A primary concern with this class of compounds, and indeed many heterocyclic drugs, is their potential for metabolic bioactivation.[1][2][3] This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can convert the parent drug into chemically reactive metabolites.[4] These electrophilic intermediates, if not adequately detoxified by endogenous nucleophiles like glutathione (GSH), can covalently bind to cellular macromolecules such as proteins, leading to cellular dysfunction, immune responses, and organ damage.[1]

This guide will focus on a central hypothesis: that many of the observed toxicities with isothiazolopyridine compounds stem from the formation of reactive metabolites. We will explore how to investigate this hypothesis and differentiate it from other potential causes of toxicity, such as off-target pharmacology.

Section 1: Troubleshooting Unexpected In Vivo Toxicity

This section is structured to address common scenarios of toxicity observed during preclinical studies.

You're observing signs of hepatotoxicity (e.g., elevated ALT/AST, liver necrosis on histopathology). What are the likely causes and how can I investigate them?

Elevated liver enzymes and histopathological evidence of liver damage are significant findings when testing isothiazolopyridine compounds. The primary suspects are either direct off-target effects on hepatic cells or, more commonly with this scaffold, reactive metabolite-induced hepatotoxicity.

Initial Assessment:

  • Dose-dependency: Is the toxicity dose-dependent? Reactive metabolite-driven toxicity often has a threshold effect.

  • Time course: Does the toxicity appear after a single dose (acute) or after repeated dosing (sub-chronic)? This can provide clues about cumulative damage.

  • Histopathology: Detailed analysis of the liver tissue is crucial. Are you seeing zonal necrosis (e.g., centrilobular), steatosis, or cholestasis? Centrilobular necrosis can be indicative of metabolism-dependent toxicity, as this region is rich in CYP enzymes.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected hepatotoxicity.

Experimental Protocols:

  • Glutathione (GSH) Trapping Assay in Liver Microsomes: This assay is designed to detect the formation of "soft" electrophilic reactive metabolites by seeing if they form a conjugate with glutathione.[6][7][8]

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human or animal liver microsomes (e.g., 1 mg/mL protein), your isothiazolopyridine compound (e.g., 10 µM), and glutathione (GSH, 5-10 mM) in a phosphate buffer (pH 7.4).

    • Initiate Reaction: Add NADPH (1 mM) to start the metabolic reaction. Run a control incubation without NADPH.

    • Incubate: Incubate at 37°C for a set time (e.g., 60 minutes).

    • Quench Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

    • Analyze: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS. Look for the predicted mass of the parent compound plus the mass of glutathione (or a fragment thereof).[9]

  • Covalent Binding Assay: This assay quantifies the extent to which a radiolabeled version of your compound irreversibly binds to microsomal proteins.[10]

    • Synthesize Radiolabeled Compound: A 14C or 3H labeled version of your isothiazolopyridine is required.

    • Incubate: Incubate the radiolabeled compound with liver microsomes and NADPH as described for the GSH trapping assay.

    • Protein Precipitation and Washing: Precipitate the protein using a solvent like acetonitrile and wash repeatedly to remove any unbound radiolabel.

    • Quantify Binding: Solubilize the protein pellet and measure the amount of radioactivity using liquid scintillation counting. Results are typically expressed as pmol-equivalents bound per mg of microsomal protein.

My animal models are showing signs of nephrotoxicity (e.g., elevated BUN/creatinine, tubular damage). How should I proceed?

The kidneys are also susceptible to drug-induced toxicity due to their role in excretion and metabolism.[11][12]

Initial Assessment:

  • Urinalysis: Check for proteinuria, hematuria, or glucosuria.

  • Histopathology: Examine kidney sections for signs of acute tubular necrosis, interstitial nephritis, or crystal nephropathy.[13][14]

Troubleshooting and Mitigation:

If reactive metabolite formation is confirmed through liver microsomal assays, it's plausible that these metabolites could circulate and cause damage to the kidneys.

  • Assess Renal Metabolism: While the liver is the primary site of metabolism, the kidneys also express CYP enzymes. Conduct GSH trapping and covalent binding assays using kidney microsomes to see if bioactivation is occurring locally.

  • Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.

  • Structural Modification: If bioactivation is confirmed, medicinal chemistry efforts should focus on blocking the site of metabolic activation or introducing alternative "soft spots" for metabolism that lead to non-toxic metabolites.[1][15]

I'm observing neurological or cardiovascular side effects. Are these likely related to reactive metabolites?

While less common, neurotoxicity and cardiotoxicity can occur.[16][17]

  • Neurotoxicity: Symptoms can range from tremors and ataxia to more severe neurological deficits. Some isothiazolinones have been shown to be neurotoxic in vitro.[16] For isothiazolopyridines, it's important to first rule out off-target effects on kinases or ion channels in the central nervous system.

  • Cardiotoxicity: This can manifest as changes in ECG, heart rate, or blood pressure.[18][19] Many kinase inhibitors have known cardiovascular liabilities due to on-target or off-target effects on kinases crucial for cardiac function.[16]

For both neurotoxicity and cardiotoxicity, the primary investigative step should be to assess the off-target profile of your compound.

Experimental Protocol:

  • Broad Kinase Panel Screening: Screen your compound against a large panel of kinases (e.g., >400) at a relevant concentration (e.g., 1 µM). This will identify any potent off-target interactions that could explain the observed phenotype.

  • hERG Channel Assay: This is a standard in vitro safety pharmacology assay to assess the risk of drug-induced QT prolongation, a key indicator of potential cardiotoxicity.

If no significant off-target activities are identified that can explain the toxicity, then the role of reactive metabolites should be investigated, particularly if there is evidence of bioactivation from hepatic assays.

Section 2: Proactive Strategies and Mitigation

This section provides guidance on how to proactively assess and mitigate toxicity risks.

How can I predict the risk of reactive metabolite formation early in a project?

Early assessment can save significant time and resources.

  • In Silico Modeling: Use computational models to predict sites of metabolism on your lead compounds.

  • Early In Vitro Screening: Implement GSH trapping assays as a routine part of your screening cascade for new chemical entities. This allows for the rapid flagging of compounds with a high potential for bioactivation.[20]

My lead compound forms reactive metabolites. What are my options?

The detection of reactive metabolites does not necessarily mean the end of a compound's development, but it does require a clear mitigation strategy.[3][21]

Mitigation Workflow:

Caption: Mitigation strategies for bioactivation.

Medicinal Chemistry Strategies:

  • Blocking the Site of Metabolism: If the site of bioactivation on the isothiazole ring is identified (e.g., a specific carbon atom), you can try to block this position with a group that is resistant to metabolic attack, such as a fluorine atom.[15]

  • Introducing a "Metabolic Soft Spot": By adding a more easily metabolizable group elsewhere on the molecule (e.g., an O-methyl group), you can sometimes divert metabolism away from the isothiazole ring, reducing the formation of the reactive metabolite.[15]

  • Bioisosteric Replacement: Consider replacing the isothiazole ring altogether with a different heterocyclic ring system that has a lower propensity for bioactivation but maintains the desired pharmacological activity.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: At what stage of drug discovery should I be concerned about reactive metabolites?

    • A: It is advisable to start screening for reactive metabolite formation as early as the lead optimization stage. Early identification of a bioactivation liability allows for medicinal chemistry efforts to mitigate the risk before significant resources are invested in a compound.[22]

  • Q2: Are all reactive metabolites dangerous?

    • A: Not necessarily. The body has effective detoxification mechanisms, primarily through conjugation with glutathione. Toxicity often occurs when the rate of reactive metabolite formation overwhelms the cell's detoxification capacity. The key is to assess the "body burden" of the reactive metabolite.[18]

  • Q3: Can in vitro assays reliably predict in vivo toxicity?

    • A: While in vitro assays like GSH trapping and covalent binding are powerful tools for identifying a bioactivation hazard, they do not perfectly predict in vivo toxicity. They are best used as part of a comprehensive risk assessment that also includes data on the compound's pharmacology, dose, and pharmacokinetics.

  • Q4: My compound shows covalent binding, but no in vivo toxicity. How do I interpret this?

    • A: This is not an uncommon scenario. It could mean that in the in vivo setting, the extent of reactive metabolite formation is low, detoxification pathways are highly efficient, or the covalent binding that occurs is to non-critical proteins. It is still a potential liability that should be monitored closely in longer-term toxicity studies and, if the compound progresses, in clinical trials.

Data Summary

Assay TypePurposeKey Endpoint(s)Typical Throughput
GSH Trapping Detects formation of soft electrophilic reactive metabolites.Identification of GSH-conjugate(s) by LC-MS/MS.High
Covalent Binding Quantifies irreversible binding of a drug to proteins.pmol-equivalents bound/mg protein.Low (requires radiolabel)
Kinase Panel Identifies off-target kinase interactions.IC50 or % inhibition at a given concentration.High
hERG Assay Assesses risk of QT prolongation.IC50 for hERG channel inhibition.Medium
In Vivo Toxicology Evaluates overall safety in a whole animal system.Clinical observations, clinical pathology, histopathology.[11][23]Low

References

Validation & Comparative

A Comparative Analysis of Isothiazolopyridine-Based Kinase Inhibitors and Other Key Kinase-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors, with a focus on a representative compound from the isothiazolopyridine scaffold, in the context of other well-established kinase inhibitors. Due to the limited publicly available data on the direct biological activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, this study will focus on a closely related and well-characterized isothiazolo[4,3-b]pyridine derivative that has been developed as a potent inhibitor of Cyclin G-associated kinase (GAK). This guide will objectively compare its performance with inhibitors of other significant kinase families, namely c-KIT and PI3K, supported by experimental data.

Introduction to Kinase Inhibitors and Scaffolds of Interest

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.

The isothiazolopyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. While this compound serves as a key intermediate in the synthesis of such compounds, derivatives of the isomeric isothiazolo[4,3-b]pyridine core have been shown to be potent inhibitors of Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking and mitotic progression.[1][2][3]

This guide will compare a representative isothiazolo[4,3-b]pyridine GAK inhibitor, SGC-GAK-1, with inhibitors of two other critical kinase families:

  • c-KIT Inhibitors: Imatinib and Dasatinib, tyrosine kinase inhibitors used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

  • PI3K Inhibitors: Idelalisib and Duvelisib, which target the phosphoinositide 3-kinase (PI3K) signaling pathway, crucial for cell proliferation and survival.[4][5]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro and cellular inhibitory activities of the selected kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypePotency (IC50/Kd)
SGC-GAK-1 GAKBinding AssayKd = 1.9 nM[6]
RIPK2Binding AssayKd = 110 nM[6]
Imatinib c-ABLKinase Activity AssayIC50 = 400 nM[7]
c-KIT(Not specified)(Not specified)
PDGFR(Not specified)(Not specified)
Dasatinib c-ABLKinase Activity AssayIC50 = 9 nM[7]
Idelalisib PI3KδKinase Activity AssayIC50 = 2.5 nM[5]
Duvelisib PI3KδKinase Activity AssayIC50 = 2.5 nM[5][8]
PI3KγKinase Activity AssayIC50 = 27 nM[5][8]

Table 2: Cellular Inhibitory Activity

CompoundCell LineAssay TypePotency (IC50)
SGC-GAK-1 HEK293 (live cell)NanoBRET Assay110 nM[6]
LNCaP (prostate cancer)Growth Inhibition650 nM[9]
22Rv1 (prostate cancer)Growth Inhibition170 nM[9]
Imatinib K562 (CML)Cell Proliferation (MTT)~300-400 nM (48h)
Dasatinib K562 (CML)Cell Proliferation (MTT)~1-3 nM (48h)
Idelalisib (Not specified)(Not specified)(Not specified)
Duvelisib (Not specified)(Not specified)(Not specified)

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.

GAK_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin Internalization Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Clathrin_Coated_Vesicle AP-2 AP-2 AP-2->Clathrin_Coated_Vesicle GAK GAK Uncoating Uncoating GAK->Uncoating Phosphorylates AP-2 Promotes Uncoating Clathrin_Coated_Vesicle->Uncoating Endosome Endosome Uncoating->Endosome Isothiazolopyridine_Inhibitor Isothiazolo[4,3-b]pyridine (e.g., SGC-GAK-1) Isothiazolopyridine_Inhibitor->GAK

Caption: GAK Signaling in Clathrin-Mediated Endocytosis.

cKIT_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm c-KIT c-KIT PI3K PI3K c-KIT->PI3K RAS RAS c-KIT->RAS STAT STAT c-KIT->STAT AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT->Proliferation_Survival SCF Stem Cell Factor SCF->c-KIT Binds and Activates Imatinib_Dasatinib Imatinib / Dasatinib Imatinib_Dasatinib->c-KIT

Caption: Simplified c-KIT Signaling Pathway.

PI3K_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Growth_Factor Growth Factor Growth_Factor->RTK Idelalisib_Duvelisib Idelalisib / Duvelisib Idelalisib_Duvelisib->PI3K

Caption: Overview of the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding affinity of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., GAK)

  • Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test inhibitor (e.g., SGC-GAK-1)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test inhibitor, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the tracer's Kd and concentration are known.[10][11][12]

Experimental Workflow:

kinase_binding_assay_workflow Start Start Prepare_Reagents Prepare Serial Dilution of Inhibitor, Kinase/Antibody Mix, and Tracer Start->Prepare_Reagents Assay_Plate Add Reagents to 384-well Plate Prepare_Reagents->Assay_Plate Incubate Incubate at RT for 1 hour Assay_Plate->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50/Kd Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.

Materials:

  • Cell line of interest (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to detect changes in the phosphorylation state of a target protein within a signaling pathway after treatment with a kinase inhibitor.

Materials:

  • Cell line of interest

  • Test inhibitor and appropriate vehicle control

  • Stimulating agent (if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with the kinase inhibitor for a specified time. If necessary, stimulate the cells to activate the signaling pathway of interest.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Signal Capture: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.[14][15][16]

Conclusion

This comparative guide highlights the therapeutic potential of the isothiazolopyridine scaffold as a source of potent kinase inhibitors, exemplified by the GAK inhibitor SGC-GAK-1. The provided data and protocols offer a framework for researchers to evaluate and compare the efficacy of novel kinase inhibitors against established drugs targeting different but equally critical signaling pathways. The modular nature of these assays allows for their adaptation to a wide range of kinase targets and inhibitor scaffolds, facilitating the discovery and development of next-generation targeted therapies.

References

Unveiling the Anticancer Potential of Isothiazolopyridine Derivatives: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro anticancer activity of isothiazolopyridine derivatives and related heterocyclic compounds. It offers a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.

Isothiazolopyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide summarizes the in vitro performance of selected isothiazolopyridine and related derivatives, providing a comparative overview of their efficacy against various cancer cell lines.

Comparative Anticancer Activity

The in vitro anticancer activity of isothiazolopyridine and related derivatives is typically evaluated by their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key metrics used to quantify this activity, with lower values indicating higher potency. The following tables present a compilation of reported data for various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Isothiazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine Derivatives

Compound IDDerivative ClassTarget Cell LineAssayEndpointValue (µM)
Derivative AIsothiazolo[5,4-b]pyridineVariousNot SpecifiedGI50~20[1]
Derivative BIsothiazolo[5,4-b]pyridineVariousNot SpecifiedGI50>20[1]
6rThiazolo[5,4-b]pyridineGIST-T1ProliferationGI50<0.02
Imatinib (Reference)-GIST-T1ProliferationGI500.02

Table 2: In Vitro Anticancer Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Compound IDTarget Cell LineAssayEndpointValue (µM)
4kNCI-H322 (Lung)AntiproliferativeIC507.1[2]
4kA549 (Lung)AntiproliferativeIC501.4[2]
4kA431 (Epidermal)AntiproliferativeIC503.1[2]
4kT98G (Glioblastoma)AntiproliferativeIC503.4[2]
4aHL-60 (Leukemia)AntiproliferativeIC508[2]

Experimental Protocols

The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Isothiazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the control, and IC50/GI50 values are determined from dose-response curves.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate add_compounds Add Compounds to Cells cell_seeding->add_compounds Overnight adhesion compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate (48-72h) add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt add_dmso Add Solubilizer (DMSO) incubation_mtt->add_dmso Formazan crystal formation read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance Dissolve crystals calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50/GI50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS.

  • Cell Treatment: Cells are treated with the isothiazolopyridine derivative at the desired concentration and for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify

Annexin V Apoptosis Assay Workflow
Cell Cycle Analysis

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if a compound induces cell cycle arrest.

  • Cell Treatment: Cells are treated with the isothiazolopyridine derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of many isothiazolopyridine and related heterocyclic derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. While the precise signaling pathways can vary between different derivatives and cancer cell types, a common mechanism involves the modulation of key regulatory proteins.

Studies on related thiazole and pyridine-containing compounds suggest the involvement of the intrinsic apoptotic pathway.[2] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[2]

Furthermore, the tumor suppressor protein p53 is a critical regulator of both apoptosis and cell cycle arrest. In response to cellular stress, such as that induced by a cytotoxic compound, p53 can be activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and can also induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by controlling the expression of cyclin-dependent kinase inhibitors (e.g., p21).

Apoptosis_Pathway cluster_cell Cancer Cell compound Isothiazolopyridine Derivative p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax Activates Transcription bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Represses Transcription cdk_cyclin CDK/Cyclin Complexes p53->cdk_cyclin Inhibits via p21 cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) cdk_cyclin->cell_cycle_arrest

Proposed Signaling Pathway for Anticancer Activity

References

Navigating the Structure-Activity Landscape of Isothiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isothiazolo[5,4-b]pyridine derivatives reveals critical structural determinants for potent kinase inhibition, with a particular focus on their emerging role as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. While comprehensive structure-activity relationship (SAR) studies on 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine analogs are not extensively available in public literature, research on closely related isothiazolo[5,4-b]pyridine scaffolds provides significant insights into the chemical modifications that drive target engagement and cellular activity.

The isothiazolo[5,4-b]pyridine core is a promising scaffold in medicinal chemistry, recognized as a key intermediate in the development of kinase inhibitors for targeted therapies.[1] Its structure is amenable to substitutions that can enhance potency and selectivity for specific enzyme active sites.[1] Studies on various derivatives have highlighted their potential in oncology and inflammatory diseases through the modulation of key signaling pathways.

This guide presents a comparative analysis based on published data for a series of isothiazolo[5,4-b]pyridine analogs investigated as RIPK1 inhibitors. This serves as an illustrative example of the SAR for this heterocyclic system.

Comparative Biological Activity of Isothiazolo[5,4-b]pyridine Analogs

The following table summarizes the in vitro activity of a selection of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors. The data highlights how modifications to the scaffold influence binding affinity, kinase inhibition, and cellular activity in blocking necroptosis.

Compound IDModifications from Core ScaffoldRIPK1 Binding (Kd, nM)RIPK1 Kinase Inhibition (IC50, nM)Anti-Necroptosis (EC50, nM)
36 Hit CompoundNot ReportedNot Reported58
56 Optimized Lead Compound135.81-5

Data synthesized from a study on isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors.[2]

The optimization from the initial hit compound 36 to the lead compound 56 resulted in a significant improvement in both biochemical and cellular potency.[2] Compound 56 demonstrates potent binding to RIPK1 with a Kd of 13 nM and inhibits its kinase activity with an IC50 of 5.8 nM.[2] This translates to highly effective blocking of necroptosis in both human and mouse cells, with EC50 values in the low nanomolar range (1-5 nM).[2]

Broader studies on other isothiazolopyridine derivatives have also indicated their potential as anticancer agents. For instance, derivatives featuring a 2-hydroxypropylene spacer have shown a broad spectrum of anticancer activity with 50% growth inhibition (GI50) concentrations of approximately 20 mM/L.[3]

Key Signaling Pathway: RIPK1 and Necroptosis

Receptor-interacting protein kinase-1 (RIPK1) is a critical regulator of cellular inflammatory signaling and a key mediator of necroptosis, a form of programmed cell death.[2] In response to stimuli such as TNFα, RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome complex, involving RIPK3 and MLKL, ultimately resulting in cell death. The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.[2]

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR TRADD_TRAF2 TRADD/TRAF2/cIAP1 TNFR->TRADD_TRAF2 TNFa TNFα TNFa->TNFR RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Recruitment & Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Cell_Death Necroptotic Cell Death Necrosome->Cell_Death Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor Inhibitor->RIPK1 Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

  • Compound Preparation: Serially dilute the test compounds in a suitable buffer (e.g., kinase buffer with a final DMSO concentration not exceeding 1%).

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted RIPK1 enzyme to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be near the Km for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Serial_Dilution 1. Prepare serial dilutions of test compounds Add_Inhibitor 3. Add compound/DMSO to 384-well plate Serial_Dilution->Add_Inhibitor Enzyme_Prep 2. Prepare enzyme and substrate/ATP mix Add_Enzyme 4. Add kinase enzyme Enzyme_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Start_Reaction 5. Add substrate/ATP mix to initiate reaction Add_Enzyme->Start_Reaction Incubate_1 6. Incubate for 60 min at room temperature Start_Reaction->Incubate_1 Stop_Reaction 7. Add ADP-Glo™ Reagent (stop reaction, deplete ATP) Incubate_1->Stop_Reaction Incubate_2 8. Incubate for 40 min Stop_Reaction->Incubate_2 Generate_Signal 9. Add Kinase Detection Reagent (convert ADP to ATP, generate light) Incubate_2->Generate_Signal Incubate_3 10. Incubate for 30 min Generate_Signal->Incubate_3 Read_Plate 11. Measure luminescence Incubate_3->Read_Plate Calculate_Inhibition 12. Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 13. Determine IC50 values Calculate_Inhibition->Determine_IC50

References

A Head-to-Head Battle for c-KIT Inhibition: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine Derivatives vs. Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the inhibition of the c-KIT receptor tyrosine kinase remains a critical strategy, particularly in the treatment of gastrointestinal stromal tumors (GIST). Imatinib, a cornerstone in this field, has long been the benchmark. However, the emergence of resistance has spurred the development of novel inhibitors. This guide provides a detailed comparison of the inhibitory potential of a promising class of compounds, thiazolo[5,4-b]pyridine derivatives, against the established drug, imatinib, with a focus on their activity against c-KIT.

While specific data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not publicly available, this comparison will utilize data for a closely related and well-characterized derivative from the same structural family, compound 6r , as identified in a 2023 study by Nam et al. This derivative has demonstrated potent inhibitory activity against c-KIT, offering valuable insights into the potential of this class of compounds.[1][2][3][4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro efficacy of the thiazolo[5,4-b]pyridine derivative 6r in comparison to imatinib against both wild-type c-KIT and a clinically significant imatinib-resistant mutant.

Table 1: Enzymatic Inhibitory Activity against c-KIT

Compound/Drugc-KIT (Wild-Type) IC₅₀ (µM)c-KIT (V560G/D816V Mutant) IC₅₀ (µM)
Thiazolo[5,4-b]pyridine derivative (6r) 0.14 4.77
Imatinib0.2737.93
Sunitinib (Reference)0.143.98

Lower IC₅₀ values indicate greater potency.

The data clearly indicates that the thiazolo[5,4-b]pyridine derivative 6r exhibits potent inhibition of wild-type c-KIT, with an IC₅₀ value comparable to the established inhibitor sunitinib and approximately twice as potent as imatinib.[1] More strikingly, against the imatinib-resistant c-KIT V560G/D816V double mutant, derivative 6r is significantly more effective than imatinib, demonstrating an almost 8-fold greater potency.[1]

Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM)HMC1.2 (c-KIT V560G/D816V mutant) GI₅₀ (µM)
Thiazolo[5,4-b]pyridine derivative (6r) 0.09 1.15
Imatinib0.0327.10
Sunitinib (Reference)0.110.19

Lower GI₅₀ values indicate greater anti-proliferative activity.

In cellular assays, the thiazolo[5,4-b]pyridine derivative 6r demonstrates potent anti-proliferative activity in the GIST-T1 cell line, which harbors a c-KIT mutation.[1] While imatinib is slightly more potent in this specific cell line, the performance of derivative 6r against the HMC1.2 cell line, which expresses the imatinib-resistant V560G/D816V mutations, is substantially superior to imatinib.[1] Derivative 6r is over 23-fold more potent than imatinib in inhibiting the growth of these resistant cells.[1]

Mechanism of Action and Signaling Pathways

c-KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation and survival. These pathways include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[5][6][7] Both imatinib and the thiazolo[5,4-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-KIT kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.[1]

c_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibition cluster_downstream Downstream Signaling c-KIT_Receptor c-KIT Receptor Dimerization Receptor Dimerization & Autophosphorylation c-KIT_Receptor->Dimerization SCF SCF (Stem Cell Factor) SCF->c-KIT_Receptor Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Imatinib Imatinib Imatinib->Dimerization Inhibits Thiazolo_pyridine Thiazolo[5,4-b]pyridine Derivative (6r) Thiazolo_pyridine->Dimerization Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: The c-KIT signaling pathway and points of inhibition.

Experimental Protocols

The following outlines the methodologies employed to generate the comparative data presented.

In Vitro c-KIT Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds (e.g., 6r, Imatinib) Start->Compound_Prep Incubation Incubate test compounds with c-KIT enzyme Compound_Prep->Incubation Reaction_Mix Prepare reaction mixture: - c-KIT enzyme - Substrate (e.g., poly(Glu, Tyr)) - Buffer Reaction_Mix->Incubation Initiation Initiate kinase reaction by adding [γ-³²P]ATP Incubation->Initiation Reaction Allow reaction to proceed (e.g., 30 min at 30°C) Initiation->Reaction Termination Stop the reaction Reaction->Termination Separation Separate phosphorylated substrate from free [γ-³²P]ATP (e.g., filter binding) Termination->Separation Quantification Quantify radioactivity of the phosphorylated substrate using a scintillation counter Separation->Quantification Analysis Calculate % inhibition and determine IC₅₀ values Quantification->Analysis End End Analysis->End

Caption: Workflow for the radiometric c-KIT kinase inhibition assay.

Procedure:

  • Compound Preparation: Test compounds, including the thiazolo[5,4-b]pyridine derivative and imatinib, are serially diluted to a range of concentrations.

  • Reaction Setup: The c-KIT kinase is incubated with the test compounds in a reaction buffer.

  • Kinase Reaction Initiation: The reaction is started by the addition of a substrate and [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated for a defined period at a controlled temperature to allow for phosphorylation.

  • Reaction Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by non-linear regression analysis.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines that are dependent on c-KIT signaling.

Procedure:

  • Cell Seeding: GIST-T1 or HMC1.2 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds or a vehicle control.

  • Incubation: The plates are incubated for a period of 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration compared to the vehicle-treated cells. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Conclusion

The thiazolo[5,4-b]pyridine derivative 6r demonstrates significant promise as a potent c-KIT inhibitor. Its in vitro enzymatic and anti-proliferative activities are comparable or superior to imatinib, particularly against a clinically relevant imatinib-resistant mutant. This positions the thiazolo[5,4-b]pyridine scaffold as a valuable platform for the development of next-generation c-KIT inhibitors aimed at overcoming the challenge of drug resistance in GIST and other c-KIT-driven malignancies. Further preclinical and clinical evaluation of this class of compounds is warranted.

References

Cross-reactivity profiling of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative isothiazolo[5,4-b]pyridine derivative, a class of compounds that includes 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, against a panel of kinases. Due to the limited publicly available kinase screening data for this compound, which is often used as a key intermediate in the synthesis of pharmaceutical agents[1], this guide utilizes data from a closely related and well-characterized isothiazolo[5,4-b]pyridine derivative to illustrate the compound class's potential interaction with the human kinome.

The isothiazolo[5,4-b]pyridine scaffold has been identified as a promising backbone for the development of potent kinase inhibitors targeting various diseases, including inflammatory and neurodegenerative disorders.[2] Understanding the selectivity profile of these compounds is a critical step in drug discovery, helping to identify primary targets, potential off-target effects, and to guide compound optimization.[3]

In Vitro Kinase Inhibitory Profile

The following table summarizes the in vitro inhibitory activity of a representative isothiazolo[5,4-b]pyridine derivative (Compound 56 from a study on RIPK1 inhibitors) against a panel of kinases.[2] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetIC50 (nM)[2]Kinase Family
RIPK15.8TKL
RIPK3>10,000TKL

Data is representative of a specific isothiazolo[5,4-b]pyridine derivative and may not be directly applicable to this compound.

Experimental Protocols

The determination of a compound's kinase inhibition profile is crucial for its development as a therapeutic agent.[4] A variety of assay formats, including radiometric and fluorescence-based methods, are available to measure kinase activity and inhibition.[4][5][6]

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing kinase inhibition by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 4,6-Dimethylisothiazolo [5,4-b]pyridin-3-amine) Incubation Incubate Compound with Kinase Compound->Incubation KinasePanel Kinase Panel (Diverse Kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) Reaction Initiate Kinase Reaction (Add ATP/Substrate) AssayReagents->Reaction Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for kinase cross-reactivity profiling.

RIPK1 Signaling Pathway

Given the potent inhibition of RIPK1 by a related isothiazolo[5,4-b]pyridine derivative[2], the following diagram illustrates a simplified representation of the RIPK1-mediated necroptosis pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD_TRAF2_cIAP1 TRADD/TRAF2/cIAP1 (Complex I) TNFR1->TRADD_TRAF2_cIAP1 TNF-α binding RIPK1 RIPK1 TRADD_TRAF2_cIAP1->RIPK1 Recruitment & Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

References

A Comparative Guide to the Synthesis of Isothiazolo[5,4-b]pyridine Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds. The efficient construction of this bicyclic system is crucial for the discovery and development of new therapeutic agents. This guide provides a comparative overview of prominent synthetic routes to the isothiazolo[5,4-b]pyridine core, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Key Synthetic Strategies

Several distinct strategies have been developed for the synthesis of the isothiazolo[5,4-b]pyridine ring system. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and overall efficiency. The following table summarizes and compares three common approaches:

Synthetic Route Key Starting Materials Key Reactions Reported Overall Yield Advantages Disadvantages/Side Reactions
Route 1: From Substituted Aminopyridines 3-Amino-2-chloropyridine derivatives, IsothiocyanatesThiourea formation, CyclizationModerateVersatile for introducing diversity at the 2-position.Requires specific aminopyridine precursors.
Route 2: Oxidative Cyclization of Picolinonitriles Substituted picolinonitriles, Thiolating agentsThioether formation, Oxidative cyclization (e.g., with Br₂)Good to High[1][2]High yields in cyclization step.[2]Potential for over-bromination of electron-rich aromatic rings.[1] Halogen exchange can occur if not controlled.[2]
Route 3: From Dichloronitropyridines 2,4-Dichloro-3-nitropyridine, Morpholine, KSCNNucleophilic aromatic substitution, Reduction of nitro group, Intramolecular cyclizationModerate[3]Utilizes commercially available starting materials. Allows for functionalization at multiple positions.Multi-step process.[3]

Experimental Protocols

Route 2: Oxidative Cyclization of a Picolinonitrile Intermediate

This two-step procedure provides access to a key dibromo-isothiazolo[4,5-b]pyridine intermediate, which can be further functionalized.

Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile [1]

To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in dimethylacetamide (DMA), potassium carbonate (K₂CO₃) is added as a base, followed by p-methoxybenzylthiol. The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, an aqueous workup is performed, and the product is purified. A reported yield for this step is 85%.[1]

Step 2: Oxidative Cyclization to 3,6-dibromo-isothiazolo[4,5-b]pyridine [1]

The product from the previous step is dissolved in ethyl acetate. Bromine (Br₂) is then added, and the reaction is heated to 80 °C. The formation of the desired 3,6-dibromo-isothiazolo[4,5-b]pyridine is monitored.

Route 3: Multi-step Synthesis from 2,4-dichloro-3-nitropyridine

This seven-step synthesis was utilized to prepare a library of thiazolo[5,4-b]pyridine analogues.[3]

Step 1: Synthesis of 4-(2-chloro-3-nitropyridin-4-yl)morpholine

2,4-dichloro-3-nitropyridine is reacted with morpholine in the presence of triethylamine in THF at 0 °C.

Step 2: Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine [3]

The product from Step 1 is treated with potassium thiocyanate (KSCN) in acetic acid at 80 °C. A yield of 52% has been reported for this step.[3]

Step 3: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine [3]

The nitro group of the product from Step 2 is reduced using iron powder in acetic acid at 60 °C, which is followed by a one-pot intramolecular cyclization to form the isothiazolo[5,4-b]pyridine skeleton. This step has a reported yield of 55%.[3]

Synthetic Route Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthetic_Route_2_Workflow cluster_0 Route 2: Oxidative Cyclization start 5-Bromo-3-fluoropicolinonitrile step1 Synthesis of Thioether (p-methoxybenzylthiol, K2CO3, DMA, 0°C) start->step1 intermediate 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile step1->intermediate step2 Oxidative Cyclization (Br2, EtOAc, 80°C) intermediate->step2 product 3,6-dibromo-isothiazolo[4,5-b]pyridine step2->product

Caption: Workflow for the Oxidative Cyclization Route.

Synthetic_Route_3_Workflow cluster_1 Route 3: From Dichloronitropyridine start_r3 2,4-dichloro-3-nitropyridine step1_r3 Nucleophilic Substitution (Morpholine, TEA, THF, 0°C) start_r3->step1_r3 int1_r3 4-(2-chloro-3-nitropyridin-4-yl)morpholine step1_r3->int1_r3 step2_r3 Thiocyanation (KSCN, HOAc, 80°C) int1_r3->step2_r3 int2_r3 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine step2_r3->int2_r3 step3_r3 Reduction & Cyclization (Fe, HOAc, 60°C) int2_r3->step3_r3 product_r3 7-morpholinothiazolo[5,4-b]pyridin-2-amine step3_r3->product_r3

Caption: Multi-step Synthesis from a Dichloronitropyridine.

Troubleshooting and Optimization

Low yields are a common challenge in multi-step organic synthesis. The following diagram outlines a logical workflow for addressing this issue, based on potential problems encountered during the synthesis of isothiazolo[5,4-b]pyridines and related heterocycles.

Troubleshooting_Workflow cluster_2 Troubleshooting Low Yield problem Low Reaction Yield cause1 Suboptimal Temperature? problem->cause1 cause2 Side Reactions? (e.g., over-bromination) problem->cause2 cause3 Product Instability? problem->cause3 solution1 Optimize Temperature (e.g., 0°C for some oxidative cyclizations) cause1->solution1 If yes solution2 Modify Reagent Addition or Stoichiometry cause2->solution2 If yes solution3 Use Alternative Purification (e.g., Alumina Chromatography) cause3->solution3 If yes

Caption: A workflow for troubleshooting low reaction yields.

References

Benchmarking the Efficacy of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and its Analogs Against Known Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antitubercular efficacy of compounds based on the isothiazolo[5,4-b]pyridine scaffold, specifically focusing on derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3-one, against established first-line antitubercular agents. Due to the limited publicly available data on the specific compound 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, this guide utilizes data from structurally related analogs to provide a preliminary benchmark. The information is intended to support further research and development in the field of tuberculosis therapeutics.

Comparative Efficacy Against Mycobacterium tuberculosis H37Rv

The in vitro efficacy of antitubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for potent derivatives of 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine against the virulent Mycobacterium tuberculosis H37Rv strain, juxtaposed with the performance of standard first-line antitubercular drugs.

Compound/DrugChemical ClassMIC (µg/mL) against M. tuberculosis H37Rv
2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridineIsothiazolo[5,4-b]pyridine derivative< 12.5[1]
Ethyl (4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)acetateIsothiazolo[5,4-b]pyridine derivative< 12.5[1]
IsoniazidHydrazide0.03 - 0.12[2]
RifampicinAnsamycin0.03 - 0.25[2]
EthambutolDiamine0.25 - 2[2]
PyrazinamidePyrazinecarboxamide25[3]

Note: The data for the isothiazolo[5,4-b]pyridine derivatives is based on a study of 3-oxo analogs and not the 3-amine compound specified in the topic.[1] This data suggests that the isothiazolo[5,4-b]pyridine scaffold warrants further investigation.

Experimental Protocols

The determination of antitubercular activity and cytotoxicity involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.[4][5][6][7][8]

StepProcedure
Plate Preparation Serially dilute the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
Inoculum Preparation Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
Incubation Seal the plates and incubate at 37°C for 5-7 days.
Addition of Alamar Blue Add a solution of Alamar Blue and Tween 80 to each well. Re-incubate the plates for 24 hours.
Result Interpretation A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][9][10][11][12]

StepProcedure
Cell Seeding Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][10][11]
Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Data Analysis Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and potential mechanisms involved, the following diagrams are provided.

experimental_workflow cluster_screening Primary Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_selectivity Selectivity cluster_conclusion Outcome start Compound Library maba Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv start->maba Test Compounds mic Determine Minimum Inhibitory Concentration (MIC) maba->mic Colorimetric Reading active_compounds Active Compounds (Low MIC) mic->active_compounds Potent Hits si Calculate Selectivity Index (SI) SI = IC50 / MIC mic->si mtt MTT Assay vs. Mammalian Cell Line active_compounds->mtt ic50 Determine IC50 mtt->ic50 ic50->si lead Lead Compound for Further Development si->lead High SI

Antitubercular Drug Discovery Workflow

hypothetical_pathway cluster_compound Hypothetical Mechanism of Action cluster_pathway Mycobacterial Cell Wall Synthesis cluster_effect Result compound This compound enzyme Mycolic Acid Synthesis Enzyme (e.g., InhA, KasA) compound->enzyme Inhibition synthesis Mycolic Acid Synthesis enzyme->synthesis cell_wall Cell Wall Integrity synthesis->cell_wall disruption Cell Wall Disruption cell_wall->disruption death Bacterial Cell Death disruption->death

Hypothetical Mechanism of Action

The proposed hypothetical mechanism of action for this compound is based on the known mechanisms of other heterocyclic antitubercular agents that target the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[13] Thiazole-containing compounds have been noted to target various bacterial enzymes and metabolic pathways.[14] This suggests that the isothiazolo[5,4-b]pyridine scaffold could potentially inhibit key enzymes involved in this process, leading to a loss of cell wall integrity and subsequent bacterial cell death. Further experimental validation is required to confirm this hypothesis.

References

A Head-to-Head Comparison of Isothiazolopyridines and Thiazolopyridines as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the intense pursuit of small molecule inhibitors targeting the various isoforms of PI3K (α, β, γ, and δ). Among the heterocyclic scaffolds explored for PI3K inhibition, isothiazolopyridines and thiazolopyridines have emerged as promising starting points for inhibitor design. This guide provides a head-to-head comparison of these two scaffolds based on currently available public data, with a focus on their performance as PI3K inhibitors, supported by experimental data and detailed protocols.

Executive Summary

While both isothiazolopyridine and thiazolopyridine scaffolds have been investigated in the context of kinase inhibition, a direct head-to-head comparison for their efficacy against Class I PI3K isoforms is challenging due to a disparity in the available research. The current body of literature is rich with data on various thiazolopyridine-based compounds demonstrating potent and often isoform-selective inhibition of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. In contrast, published research on isothiazolopyridine derivatives as Class I PI3K inhibitors is sparse. The available data on isothiazolopyridines primarily highlights their activity against other lipid kinases, such as PIKfyve and PIP4K2C.

This guide will present a comprehensive overview of the data available for thiazolopyridine-based PI3K inhibitors, including their structure-activity relationships (SAR) and inhibitory potencies. We will also present the available, albeit limited, data for isothiazolopyridines to provide a broad perspective on their potential as kinase inhibitors.

PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and metabolism.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Data Presentation: Thiazolopyridine Derivatives as PI3K Inhibitors

Several classes of thiazolopyridine-based compounds have been developed and evaluated as PI3K inhibitors. The following tables summarize the inhibitory activities of representative compounds from different structural classes.

Thiazolo[5,4-b]pyridines

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have shown potent inhibitory activity against PI3K isoforms.[1]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a [1]3.4361.82.5
19b [1]2.9---
19c [1]3.6---

Note: '-' indicates data not reported in the cited source.

Thiazolopyrimidinones

Thiazolopyrimidinone derivatives have been identified as potent and selective inhibitors of PI3Kβ.[2]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kγ IC50 (µM)PI3Kδ IC50 (µM)
16 [2]4.00.0031.60.063
17 [2]2.50.0032.50.040
18 [2]>100.0006>100.010
19 [2]>100.0005>100.016

Data Presentation: Isothiazolopyridine Derivatives as Kinase Inhibitors

As previously mentioned, there is a lack of published data on isothiazolopyridine derivatives as inhibitors of Class I PI3K isoforms. However, research on this scaffold has demonstrated its potential to inhibit other lipid kinases.

Isothiazolo[4,3-b]pyridines

A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines identified them as dual inhibitors of PIKfyve and PIP4K2C.

CompoundPIKfyve IC50 (nM)PIP4K2C Binding Affinity (Kd, nM)
RMC-113 825
3d 315
4a 15

Note: These are not Class I PI3K isoforms.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Biochemical PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring the enzymatic activity of PI3K and the inhibitory potential of test compounds.[3][4][5]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A PI3K Enzyme + Lipid Substrate (PIP2) + ATP + Inhibitor B Incubate at RT A->B C ADP Production B->C D Add ADP-Glo™ Reagent (Depletes remaining ATP) C->D Product E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin Reaction E->F G Measure Luminescence F->G

Figure 2: Workflow of the ADP-Glo™ PI3K kinase assay.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (Isothiazolopyridines, Thiazolopyridines)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3K enzyme, lipid substrate, and test compound at various concentrations in a suitable buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the PI3K activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based PI3K Pathway Inhibition Assay (Western Blotting)

This protocol is used to assess the ability of compounds to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of downstream targets like Akt and S6 ribosomal protein.[6][7][8]

Western_Blot_Workflow Start Seed and Treat Cells with Inhibitor Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a specified time.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels to determine the extent of pathway inhibition.

In Vivo Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PI3K inhibitors in a preclinical animal model.[9][10][11]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The thiazolopyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective PI3K inhibitors, with several compound classes demonstrating efficacy against various isoforms. The available data, particularly for thiazolo[5,4-b]pyridines and thiazolopyrimidinones, provides a strong foundation for further optimization and drug development efforts targeting the PI3K pathway.

In contrast, the potential of the isothiazolopyridine scaffold as a source of Class I PI3K inhibitors remains largely unexplored in the public domain. While its activity against other lipid kinases has been demonstrated, further research is needed to determine its applicability to the PI3Kα, β, γ, and δ isoforms. Future studies directly comparing isothiazolopyridine and thiazolopyridine derivatives against the same panel of PI3K isoforms would be invaluable for a definitive head-to-head comparison and for guiding future medicinal chemistry efforts in this important area of cancer drug discovery.

References

Assessing the Selectivity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity of the isothiazolo[5,4-b]pyridine scaffold, using a representative compound, for its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1). This guide objectively compares its performance with other known RIPK1 inhibitors and provides supporting experimental data and methodologies.

This guide will utilize data from a potent isothiazolo[5,4-b]pyridine derivative, herein referred to as Compound 56, as a representative for this chemical class to assess its selectivity for RIPK1. The performance of this compound class will be compared against established RIPK1 inhibitors, GSK2982772 and Necrostatin-1s (Nec-1s).

Comparative Analysis of RIPK1 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the inhibitory potency and selectivity of the representative isothiazolo[5,4-b]pyridine derivative (Compound 56) in comparison to GSK2982772 and Nec-1s.

Compound IDPrimary TargetMethodIC50 (nM)Kd (nM)Reference
Compound 56 RIPK1ADP-Glo5.813[1]
GSK2982772 RIPK1Not Specified16 (human), 20 (monkey)Not Reported[2][3]
Necrostatin-1s (Nec-1s) RIPK1Not SpecifiedNot ReportedNot Reported[4]
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein.
Compound IDOff-TargetMethodIC50 (nM)Kd (nM)Selectivity (Fold)Reference
Compound 56 RIPK3Binding Assay>10,000>10,000>769-fold vs. RIPK1 (Kd)[1]
GSK2982772 Panel of >339 kinasesKinase Panel Screen>10,000Not Reported>1000-fold vs. RIPK1 (IC50)[2]
Necrostatin-1s (Nec-1s) Broad Kinase PanelNot SpecifiedHighly SelectiveNot ReportedHighly Selective for RIPK1[4]

Signaling Pathway of the Primary Target: RIPK1 in Necroptosis

RIPK1 is a key serine/threonine kinase that functions as a central node in the necroptosis signaling pathway, a form of programmed necrosis. Upon stimulation by death receptors such as TNFR1, RIPK1 can initiate a signaling cascade that, in the absence of active caspase-8, leads to the formation of the necrosome complex. This complex, comprising RIPK1 and RIPK3, activates the downstream effector MLKL, which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates Survival/Inflammation Survival/Inflammation Complex I->Survival/Inflammation Promotes Caspase-8 (Active) Caspase-8 (Active) RIPK1->Caspase-8 (Active) Activates Necrosome (RIPK1-RIPK3) Necrosome (RIPK1-RIPK3) RIPK1->Necrosome (RIPK1-RIPK3) Forms Caspase-8 (Active)->RIPK1 Inhibits Apoptosis Apoptosis Caspase-8 (Active)->Apoptosis Induces Caspase-8 (Inactive) Caspase-8 (Inactive) Caspase-8 (Inactive)->Necrosome (RIPK1-RIPK3) Allows formation MLKL MLKL Necrosome (RIPK1-RIPK3)->MLKL Phosphorylates MLKL (p) MLKL (p) MLKL->MLKL (p) Necroptosis Necroptosis MLKL (p)->Necroptosis Executes

RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of a compound. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC50 value of a test compound against a target kinase.

  • Kinase Reaction Setup:

    • A reaction mixture is prepared containing the target kinase (e.g., RIPK1), a suitable substrate, ATP, and the test compound at various concentrations.

    • The reaction is typically performed in a 384-well plate format.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Termination and ATP Depletion:

    • ADP-Glo™ Reagent is added to the reaction wells to terminate the kinase reaction and deplete any remaining ATP.

    • This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP produced.

  • ADP to ATP Conversion and Signal Generation:

    • Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated during the kinase reaction back to ATP.

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition and Analysis:

    • The luminescence is measured using a plate-reading luminometer.

    • The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Test Compound (Varying Concentrations) Add Test Compound (Varying Concentrations) Prepare Kinase Reaction Mix->Add Test Compound (Varying Concentrations) Initiate Reaction with ATP & Incubate Initiate Reaction with ATP & Incubate Add Test Compound (Varying Concentrations)->Initiate Reaction with ATP & Incubate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Initiate Reaction with ATP & Incubate->Add ADP-Glo™ Reagent Incubate to Deplete ATP Incubate to Deplete ATP Add ADP-Glo™ Reagent->Incubate to Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate to Deplete ATP->Add Kinase Detection Reagent Incubate to Convert ADP to ATP & Generate Light Incubate to Convert ADP to ATP & Generate Light Add Kinase Detection Reagent->Incubate to Convert ADP to ATP & Generate Light Measure Luminescence Measure Luminescence Incubate to Convert ADP to ATP & Generate Light->Measure Luminescence Analyze Data & Calculate IC50 Analyze Data & Calculate IC50 Measure Luminescence->Analyze Data & Calculate IC50 End End Analyze Data & Calculate IC50->End

Workflow for the ADP-Glo™ Kinase Assay.

Conclusion

The isothiazolo[5,4-b]pyridine scaffold represents a promising class of potent and selective RIPK1 inhibitors. The representative Compound 56 demonstrates nanomolar potency against RIPK1 and exhibits high selectivity over the closely related kinase RIPK3.[1] This level of selectivity is comparable to or exceeds that of other well-characterized RIPK1 inhibitors like GSK2982772.[2] The favorable selectivity profile suggests that compounds derived from this scaffold, including 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, have the potential for a good therapeutic index with a reduced risk of off-target effects. Further preclinical and clinical evaluation of this compound class is warranted to fully elucidate its therapeutic potential in treating inflammatory and neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a compound of interest in various research applications. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or fumes[2]. In case of contact, immediate action is necessary:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately. If skin irritation occurs, seek medical advice[1].

  • Ingestion: Immediately call a poison center or doctor. Rinse mouth[1].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to engage a licensed professional waste disposal service[2]. Direct disposal into drains or the environment is to be strictly avoided[2].

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Containerization:

    • Use suitable, closed containers for the collection of the waste[2]. Ensure containers are properly sealed and stored in a designated, well-ventilated, and secure area[1].

  • Professional Disposal:

    • Contact a licensed and approved waste disposal company to handle the final disposal of the chemical waste[1][2].

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the hazards and handling requirements.

    • For surplus and non-recyclable solutions, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method of disposal, to be carried out by the licensed contractor[2].

  • Decontamination of Labware:

    • Thoroughly decontaminate any labware that has come into contact with this compound before reuse.

    • Dispose of any cleaning materials (e.g., wipes, absorbents) as hazardous waste following the same protocol.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and disposal information for this compound.

ParameterInformationCitations
Primary Hazard Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1]
Handling Environment Use only outdoors or in a well-ventilated area.
Spill Management Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Contact a licensed professional waste disposal service.[1][2]
Environmental Precautions Do not let product enter drains. Avoid release to the environment.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Segregate and Label Waste A->B C Store in a Closed, Labeled Container in a Ventilated Area B->C D Contact Licensed Waste Disposal Service C->D E Provide Safety Data Sheet (SDS) D->E F Arrange for Waste Pickup and Transportation E->F G Final Disposal by Approved Method (e.g., Incineration) F->G H Document Disposal Record G->H

Disposal decision-making flowchart.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.

References

Personal protective equipment for handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyridine compounds.[1][2][3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[1][3][5] - Lab Coat: A fully-buttoned lab coat, preferably flame-retardant.Prevents skin contact, which can cause irritation. Butyl rubber and PVA gloves generally offer better resistance to pyridine-based compounds.[4]
Respiratory Protection - Work in a certified chemical fume hood.[2][5] - If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[5]Minimizes the inhalation of potentially harmful vapors or dust.

Operational Plan: Handling and Storage

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1][2]

  • An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]

2. Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[2]

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5]

  • Label all containers clearly with the chemical name, CAS number, and appropriate hazard warnings.[2]

3. Spill Management:

  • Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

1. Waste Segregation:

  • Collect all waste, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated hazardous waste container.[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

2. Container Management:

  • Use a compatible, sealable, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards (e.g., Toxic, Flammable).[5]

  • Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weighing/Transfer C->D E Experimentation D->E F Segregate Waste E->F spill Spill? E->spill G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands H->I spill->F No J Evacuate Area spill->J Yes K Notify EHS J->K L Contain Spill (if trained) J->L L->F

Caption: Workflow for handling this compound.

References

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4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.